molecular formula C9H13N3O B1626361 1-(2-Aminoethyl)-3-phenylurea CAS No. 53673-01-1

1-(2-Aminoethyl)-3-phenylurea

Cat. No.: B1626361
CAS No.: 53673-01-1
M. Wt: 179.22 g/mol
InChI Key: YZKMURMKJCXVIE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-phenylurea is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Aminoethyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Aminoethyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKMURMKJCXVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506742
Record name N-(2-Aminoethyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53673-01-1
Record name N-(2-Aminoethyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure and weight of N-(2-Aminoethyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(2-Aminoethyl)-N'-phenylurea , a bifunctional organic scaffold utilized in medicinal chemistry and fragment-based drug design.

Molecular Architecture, Synthesis, and Pharmacophore Profiling[1]

Executive Summary

N-(2-Aminoethyl)-N'-phenylurea (CAS: 53673-01-1) is a heterofunctional building block characterized by a central urea moiety flanked by a lipophilic phenyl ring and a hydrophilic ethylamine chain.[1] In drug development, this compound serves as a critical "linker-pharmacophore" hybrid.[1] The urea group acts as a hydrogen bond donor/acceptor motif capable of engaging active site residues (e.g., Asp, Glu, backbone carbonyls), while the terminal primary amine provides a reactive handle for further derivatization—making it ideal for the synthesis of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and proteolysis-targeting chimeras (PROTACs).[1]

Molecular Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-(2-Aminoethyl)-3-phenylurea
Common Synonyms N-(2-Aminoethyl)-N'-phenylurea; Phenylaminoethylurea
CAS Registry Number 53673-01-1
PubChem CID 12681829
SMILES C1=CC=C(C=C1)NC(=O)NCCN
InChIKey YZKMURMKJCXVIE-UHFFFAOYSA-N
Molecular Weight & Formula

The molecular weight calculations below distinguish between the average weight (used for stoichiometry) and the monoisotopic mass (critical for high-resolution mass spectrometry validation).

PropertyValueCalculation Basis
Molecular Formula C₉H₁₃N₃O Stoichiometric Count
Average Molecular Weight 179.22 g/mol Standard Atomic Weights (C=12.01, H=1.008, N=14.007, O=15.999)
Monoisotopic Mass 179.10586 Da ¹²C, ¹H, ¹⁴N, ¹⁶O Isotopes
Exact Mass 179.106 DaHigh-Res MS Target
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the urea core as the structural pivot point.

MolecularStructure Figure 1: Structural connectivity of N-(2-Aminoethyl)-N'-phenylurea. Phenyl Phenyl Ring (Lipophilic Domain) Urea Urea Linker (-NH-CO-NH-) (H-Bond Donor/Acceptor) Phenyl->Urea Ar-N Bond Ethyl Ethyl Spacer (-CH2-CH2-) Urea->Ethyl N-Alkyl Bond Amine Primary Amine (-NH2) (Reactive Handle) Ethyl->Amine Sigma Bond

[1]

Physicochemical Profile (In Silico)

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays. The data below suggests this molecule possesses high oral bioavailability potential (Lipinski compliant) and good water solubility due to the ionizable amine and polar urea group.[1]

PropertyValueImplication for Drug Design
LogP (Predicted) ~0.3 - 0.8Hydrophilic; likely high aqueous solubility.[1]
Topological Polar Surface Area (TPSA) ~70-80 ŲGood membrane permeability (TPSA < 140 Ų).[1]
H-Bond Donors 3 (2 Urea NH + 1 Amine NH₂)High capacity for receptor binding.[1]
H-Bond Acceptors 2 (1 Carbonyl O + 1 Amine N)Facilitates water solubility.[1]
Rotatable Bonds 3Flexible linker; adaptable to binding pockets.[1]
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH (cationic).[1]

Synthetic Methodology

Reaction Mechanism

The synthesis relies on the nucleophilic addition of a diamine to an isocyanate. To ensure the formation of the mono-substituted urea (Target) rather than the symmetric di-urea (Impurity), the reaction kinetics must be controlled by using a large excess of the diamine.[1]

Reaction Equation:


[1]
Step-by-Step Protocol

This protocol is designed for high purity (>98%) suitable for biological screening.[1]

  • Reagent Preparation:

    • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.[1]

    • Reactant A: Phenyl Isocyanate (1.0 equivalent).[1][2]

    • Reactant B: Ethylenediamine (5.0 - 10.0 equivalents). Note: Excess is critical.

  • Execution:

    • Dissolve Ethylenediamine (Reactant B) in DCM in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C.[1]

    • Dissolve Phenyl Isocyanate (Reactant A) in a separate volume of DCM.[1]

    • Dropwise Addition: Slowly add the Isocyanate solution to the amine solution over 30–60 minutes. Rapid addition favors di-urea formation.[1]

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Work-up & Purification:

    • Filtration: If a white precipitate forms (likely di-urea byproduct), filter it off.[1]

    • Extraction: Wash the organic layer with water to remove excess ethylenediamine.[1] Caution: The product is water-soluble; use a minimal amount of brine or perform a back-extraction.[1]

    • Acid-Base Extraction (Recommended): Extract the organic phase with 1M HCl.[1] The product (amine) moves to the aqueous phase; non-basic impurities (di-urea) stay in organic.[1] Neutralize the aqueous phase with NaOH and extract back into DCM.

    • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

SynthesisWorkflow Figure 2: Synthesis workflow for mono-substituted phenylurea. Start Start: Reagent Prep Mix Dissolve Ethylenediamine (10 eq) in DCM (0°C) Start->Mix Add Slow Addition of Phenyl Isocyanate (1 eq) Mix->Add N2 Atmosphere React Stir 2-4h @ RT Add->React Extract Acid-Base Extraction (Isolate Amine) React->Extract Remove Di-urea Dry Dry & Concentrate Extract->Dry Yield Target

Structural Characterization (Validation)

To certify the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.50 ppm (s, 1H): Urea -NH- attached to Phenyl (Deshielded).[1]

  • δ 7.40 – 6.90 ppm (m, 5H): Aromatic Phenyl protons.[1]

  • δ 6.10 ppm (t, 1H): Urea -NH- attached to Ethyl (Couples with CH₂).[1]

  • δ 3.10 ppm (q, 2H): Methylene -CH₂- adjacent to Urea.[1]

  • δ 2.65 ppm (t, 2H): Methylene -CH₂- adjacent to Amine.[1]

  • δ 1.50 ppm (br s, 2H): Primary -NH₂ (Exchangeable with D₂O).[1]

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Target Ion [M+H]⁺: 180.11 m/z.

  • Fragmentation: Loss of ammonia (-17) or cleavage at the urea bond may be observed at higher collision energies.[1]

Applications in Drug Discovery[1][9][10]

Pharmacophore Features

The phenylurea motif is a privileged scaffold in medicinal chemistry, often functioning as a hydrophobic anchor (phenyl) connected to a hydrogen-bonding network (urea).[1]

  • Kinase Inhibition: Urea groups often bind to the "gatekeeper" region or the DFG-motif in kinases (e.g., Sorafenib analogues).[1]

  • Epoxide Hydrolase Inhibition: 1,3-disubstituted ureas are classic pharmacophores for soluble Epoxide Hydrolase (sEH) inhibitors, where the urea carbonyl coordinates with the enzyme's catalytic tyrosine residues.[1]

Fragment-Based Drug Design (FBDD)

N-(2-Aminoethyl)-N'-phenylurea serves as an excellent "fragment" for FBDD campaigns.[1]

  • Linker Utility: The terminal amine allows for amide coupling with carboxylic acids or sulfonylation, enabling the rapid generation of libraries (e.g., Phenylurea-Linker-Warhead).[1]

  • PROTACs: This molecule can serve as a linker connecting an E3 ligase ligand to a protein of interest (POI) ligand, where the urea provides rigidity and solubility.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12681829, N-(2-Aminoethyl)-N'-phenylurea. Retrieved from [Link]

  • Mague, J. T., & Mohamed, S. K. (2012). Crystal structure of 1-(2-aminophenyl)-3-phenylurea (Structural analogue analysis).[1] Acta Crystallographica Section E, 68(Pt 3), o887. Retrieved from [Link]

Sources

The Biological Activity of Aminoethyl Phenylurea Derivatives: Mechanisms, Therapeutic Potential, and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in pharmacophore optimization, I frequently encounter the phenylurea scaffold in both hit-to-lead medicinal chemistry and agrochemical development. While the classical phenylurea core provides a rigid, planar hydrogen-bonding network, the specific introduction of an aminoethyl linker transforms it into a highly versatile molecule. This flexible, basic appendage can be protonated at physiological pH, enabling critical solvent-exposed electrostatic interactions and salt-bridge formations.

This technical whitepaper dissects the biological activity of aminoethyl phenylurea derivatives, exploring their pleiotropic applications ranging from oncology (LIM kinase inhibition) to agrochemistry (cytokinin-like phytoactivity) and metabolic disease management.

Structural Pharmacology: The Aminoethyl Advantage

The biological efficacy of the aminoethyl phenylurea scaffold is rooted in its unique structural thermodynamics. The urea moiety acts as a bidentate hydrogen bond donor and a single acceptor, anchoring the molecule into hydrophobic pockets (such as the kinase hinge region). However, purely hydrophobic ureas often suffer from poor aqueous solubility and high plasma protein binding.

By substituting the urea nitrogen with an aminoethyl group, we achieve two critical outcomes:

  • Enhanced Solvation: The terminal amine increases aqueous solubility, improving the pharmacokinetic (PK) profile.

  • Target Selectivity: The flexible ethyl linker allows the amine to reach out of deep binding pockets to interact with surface-level acidic residues, driving target specificity.

G Core Aminoethyl Phenylurea Core Scaffold Agro Agrochemical (EDU Derivatives) Core->Agro Ozone Protection Med Medicinal Chemistry (Kinase Inhibitors) Core->Med LIM Kinase Blockade Metab Metabolic Agents (Antihyperglycemics) Core->Metab Insulin Modulation

Figure 1: Pleiotropic biological activities of the aminoethyl phenylurea scaffold.

Medicinal Chemistry & Oncology: LIM Kinase Inhibition

Mechanistic Overview

In oncology, controlling tumor metastasis requires targeting actin cytoskeletal dynamics. Aminoethyl-substituted bis-aryl ureas have emerged as highly potent and selective inhibitors of LIM kinase (Limk) , an enzyme that regulates actin depolymerization via cofilin phosphorylation[1].

Structure-Activity Relationship (SAR) studies reveal that substituting the urea NH group with an aminoethyl moiety dramatically enhances biochemical potency. The aminoethyl group extends into the solvent-exposed channel of Limk, avoiding the steric clashes that typically occur with bulkier substitutions in off-target kinases like ROCK-II. This results in sub-micromolar IC50 values, with optimized derivatives reaching potencies near 100 nM[1].

Self-Validating Protocol: TR-FRET Biochemical Kinase Assay

To accurately evaluate the IC50 of novel aminoethyl phenylurea derivatives against Limk, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Step 1: Enzyme-Inhibitor Pre-incubation.

    • Action: Incubate recombinant Limk1 with the aminoethyl phenylurea derivative for 30 minutes.

    • Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before the reaction begins, preventing artificially inflated IC50 values common with slow-binding inhibitors.

  • Step 2: ATP Addition at Apparent

    
    . 
    
    • Action: Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant (

      
      ) for Limk1, alongside the peptide substrate.
      
    • Causality: Running the assay at the ATP

      
       ensures maximum sensitivity to competitive inhibitors (like phenylureas) while reflecting physiological ATP competition. If ATP is too high, it will outcompete the inhibitor; if too low, the assay lacks physiological relevance.
      
  • Step 3: Quench and Detection.

    • Action: Add EDTA and the europium-labeled anti-phospho antibody.

    • Causality: EDTA chelates

      
      , instantly halting kinase activity to prevent signal drift during plate reading.
      
  • Self-Validation Check: The assay plate must include a Z'-factor calculation using a robust positive control (e.g., Staurosporine) and a negative control (DMSO vehicle). A Z' > 0.5 validates the assay's dynamic range, proving that the observed inhibition is a true pharmacological effect and not an artifact of assay variability.

G Prep Prepare Reagents (ATP at Km, Substrate) Incubate Incubate Limk1 + Aminoethyl Phenylurea Prep->Incubate Addition Detect Add Detection Mix (Phospho-specific Antibody) Incubate->Detect 60 min, RT Read Read TR-FRET Signal (Calculate IC50) Detect->Read Signal Development Validate Validate Controls (Z'-factor > 0.5) Read->Validate Data Quality Check

Figure 2: Self-validating TR-FRET workflow for evaluating Limk inhibition.

Agrochemical Applications: Cytokinin-like Phytoactivity

Mechanistic Overview

Beyond human health, aminoethyl phenylureas are critical in modern agriculture. Ethylenediurea (EDU) —formally N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N′-phenylurea—is a specialized derivative that functions as a synthetic cytokinin[2].

As tropospheric ozone (


) levels rise globally, crops suffer from severe oxidative stress, leading to reduced photosynthesis and biomass. EDU mitigates this by upregulating antioxidant enzyme systems, scavenging reactive oxygen species (ROS), and preserving membrane integrity[2]. The aminoethyl linker connecting the imidazolidinone and N-phenylurea residues is vital for its rapid translocation within plant vascular systems[2].
Self-Validating Protocol: In Vivo Phytoactivity Evaluation under Ozone Stress
  • Step 1: Seed Pre-treatment & Germination.

    • Action: Soak seeds in standardized EDU derivative solutions (e.g., 200 ppm) prior to planting.

    • Causality: Pre-treatment ensures systemic uptake of the aminoethyl phenylurea before the onset of environmental stress, priming the plant's antioxidant machinery.

  • Step 2: Controlled Ozone Fumigation.

    • Action: Expose the plants to calibrated

      
       levels (e.g., 100 ppb) in closed environmental chambers.
      
    • Causality: This induces reproducible oxidative stress, allowing for the precise measurement of the compound's protective efficacy.

  • Step 3: Measurement of Relative Water Content (RWC).

    • Action: Harvest leaves and calculate RWC.

    • Causality: Ozone-induced ROS causes lipid peroxidation and membrane leakage. RWC acts as a direct, quantifiable proxy for membrane integrity; higher RWC correlates directly with cytoprotective efficacy.

  • Self-Validation Check: The experimental design strictly requires a "No

    
     + EDU" control group. This isolates the intrinsic growth-promoting effects of the aminoethyl phenylurea from its specific anti-ozonant properties, ensuring the observed phenotype is genuinely stress-dependent.
    

G O3 Tropospheric Ozone (O3) ROS Reactive Oxygen Species (ROS) Accumulation O3->ROS Induces Protect Protection of Photosynthesis & Biomass ROS->Protect Prevents Damage to EDU EDU Derivative (Aminoethyl Phenylurea) AntiOx Antioxidant Enzyme Upregulation EDU->AntiOx Cytokinin-like Signaling AntiOx->ROS Scavenges AntiOx->Protect Promotes

Figure 3: Mechanism of EDU-mediated protection against ozone-induced oxidative stress.

Metabolic and Insecticidal Expansions

The phenylurea core is highly adaptable. By modifying the substituents surrounding the urea linkage, researchers have expanded its utility into metabolic disease and pest control:

  • Antihyperglycemic Agents: Phenylurea derivatives, specifically N-phenyl-N'-(substituted) phenoxy acetyl ureas, have demonstrated significant antihyperglycemic activity[3]. These compounds share structural homology with classical sulfonylureas and modulate insulin secretion pathways to manage Diabetes Mellitus[3].

  • Insect Growth Regulators: Benzoylphenylureas are highly effective insect growth regulators. By incorporating aromatic diacylhydrazine moieties, these derivatives exhibit broad-spectrum larvicidal activity against agricultural pests (e.g., Spodoptera exigua), achieving 100% mortality at concentrations as low as 10 mg/L[4].

Quantitative Data Summary
Compound ClassTarget / MechanismStructural ModificationKey Quantitative MetricRef.
Bis-Aryl Ureas LIM Kinase (Limk1)Aminoethyl substitution on urea NH

nM
[1]
EDU Derivatives Tropospheric Ozone (

)
N-[2-(2-oxoimidazolidin-1-yl)ethyl]Significant increase in Germination Potential (Gp) and RWC[2]
Phenoxy Acetyl Ureas Blood Glucose / DiabetesN-phenyl-N'-(substituted) phenoxyAntihyperglycemic efficacy in vivo[3]
Benzoylphenylureas Insect Growth RegulationAromatic diacylhydrazine100% Larval Mortality at 10 mg/L[4]

References

  • New Hybrid Ethylenediurea (EDU)
  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents.
  • Design, Synthesis and Insecticidal Activity of Novel Phenylurea Deriv
  • Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. PMC.

Sources

An In-Depth Technical Guide to 1-(2-Aminoethyl)-3-phenylurea (PubChem CID: 12681829)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Aminoethyl)-3-phenylurea, a molecule of interest within the broader class of phenylurea derivatives. While specific research on this particular compound is limited, this document synthesizes available data and provides a robust framework for its study by drawing upon extensive research into structurally related compounds. The content herein is intended to empower researchers with the foundational knowledge and practical methodologies required to explore its potential applications in drug discovery and other scientific endeavors.

Molecular Profile and Physicochemical Properties

1-(2-Aminoethyl)-3-phenylurea is a small molecule featuring a central urea moiety linking a phenyl group and an aminoethyl chain. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential biological interactions.

PropertyValueSource
PubChem CID 12681829[1]
Molecular Formula C₉H₁₃N₃O[1]
Molecular Weight 179.22 g/mol [1]
IUPAC Name 1-(2-aminoethyl)-3-phenylurea[1]
CAS Number 53673-01-1[2]
Predicted LogP 0.3[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 4[1]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis involves the nucleophilic addition of the primary amine of ethylenediamine to the electrophilic carbonyl carbon of phenyl isocyanate. The use of a molar excess of ethylenediamine is crucial to favor the formation of the monosubstituted urea and minimize the formation of the disubstituted byproduct.

Synthesis_of_1-(2-Aminoethyl)-3-phenylurea reagent1 Phenyl Isocyanate product 1-(2-Aminoethyl)-3-phenylurea reagent1->product Nucleophilic Addition reagent2 Ethylenediamine (excess) reagent2->product

Caption: Proposed synthesis of 1-(2-Aminoethyl)-3-phenylurea.

Detailed Experimental Protocol (Adapted from a Thiourea Analog)

This protocol is adapted from the synthesis of 1-(2-Aminoethyl)-3-phenylthiourea and should be optimized for the synthesis of the urea derivative[3].

Materials:

  • Phenyl isocyanate

  • Anhydrous ethylenediamine

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Stirring apparatus

  • Dropping funnel

  • Reaction flask

  • Ice bath

Procedure:

  • In a reaction flask equipped with a stirrer and a dropping funnel, dissolve anhydrous ethylenediamine (2 molar equivalents) in anhydrous diethyl ether.

  • Cool the solution in an ice bath with vigorous stirring.

  • Add a solution of phenyl isocyanate (1 molar equivalent) in anhydrous diethyl ether dropwise to the cooled ethylenediamine solution over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • The product, being a urea, is likely to precipitate out of the non-polar solvent. The resulting solid can be collected by filtration.

  • Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Phenyl isocyanate is highly reactive towards water, which would lead to the formation of diphenylurea as a byproduct. Therefore, anhydrous solvents and reagents are essential.

  • Excess Ethylenediamine: Using a molar excess of ethylenediamine increases the probability of a single reaction with the isocyanate, thus maximizing the yield of the desired monosubstituted product.

  • Controlled Addition and Low Temperature: The reaction between an isocyanate and an amine is exothermic. Slow, dropwise addition at a low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-(2-Aminoethyl)-3-phenylurea are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy:

  • Aromatic Protons: A multiplet in the region of δ 7.0-7.5 ppm corresponding to the protons on the phenyl ring.

  • Methylene Protons (-CH₂-CH₂-): Two triplets in the region of δ 2.8-3.5 ppm, with coupling between the adjacent methylene groups.

  • Amine and Urea Protons (-NH₂, -NH-): Broad singlets that may be exchangeable with D₂O. The chemical shifts of these protons can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-C=O): A signal in the region of δ 155-160 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).

  • Aliphatic Carbons (-CH₂-CH₂-): Signals in the region of δ 40-50 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine and the urea N-H groups.

  • C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

  • N-H Bending (Amide II): A band around 1550-1600 cm⁻¹.

  • C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the fingerprint region (600-900 cm⁻¹).

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): An expected peak at m/z = 179.

  • Fragmentation Pattern: Fragmentation would likely involve cleavage of the ethylenediamine chain and the urea linkage, leading to characteristic fragment ions.

Biological Activity and Therapeutic Potential (Inferred)

Direct biological data for 1-(2-Aminoethyl)-3-phenylurea is not available in the public domain. However, the phenylurea scaffold is a well-established pharmacophore in a multitude of biologically active compounds, particularly in the realm of oncology and protein kinase inhibition.[4][5]

Potential as a Kinase Inhibitor

Many N,N'-diarylureas are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[4][6] The urea moiety is critical for binding to the hinge region of the kinase active site through hydrogen bonding.

Kinase_Inhibition_Hypothesis cluster_kinase Kinase Active Site Hinge Hinge Region DFG_Motif DFG Motif Phenylurea Phenyl Ring Urea Moiety Aminoethyl Group Phenylurea:f1->Hinge Hydrogen Bonds Phenylurea:f0->DFG_Motif Hydrophobic Interactions Solvent_Interface Solvent_Interface Phenylurea:f2->Solvent_Interface Solvent Interaction

Caption: Hypothesized binding mode of a phenylurea derivative in a kinase active site.

The structural features of 1-(2-Aminoethyl)-3-phenylurea suggest it could function as a Type II kinase inhibitor. The phenyl group can occupy the hydrophobic pocket adjacent to the ATP binding site, while the urea linker forms key hydrogen bonds with the kinase hinge region. The flexible aminoethyl side chain could interact with the solvent-exposed region, potentially influencing solubility and pharmacokinetic properties.

Potential Cytotoxic Activity

Numerous phenylurea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action is often linked to the inhibition of critical signaling pathways that control cell proliferation and survival. The presence of the reactive amino group in 1-(2-Aminoethyl)-3-phenylurea could also contribute to its biological activity, potentially through interactions with other cellular targets.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of 1-(2-Aminoethyl)-3-phenylurea, a series of in vitro assays are recommended.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(2-Aminoethyl)-3-phenylurea in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with 1-(2-Aminoethyl)-3-phenylurea start->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate for 4h mtt->incubation2 solubilize Solubilize Formazan with DMSO incubation2->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay

To determine if 1-(2-Aminoethyl)-3-phenylurea inhibits the activity of specific kinases, a variety of assay formats can be employed, such as radiometric assays or fluorescence-based assays.

General Principle (Luminescence-based Kinase Assay, e.g., Kinase-Glo®):

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, B-Raf)

  • Kinase-specific substrate

  • ATP

  • Kinase-Glo® reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and a range of concentrations of 1-(2-Aminoethyl)-3-phenylurea in a kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: A higher luminescence signal indicates a lower kinase activity (more ATP remaining). Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Kinase_Inhibition_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate Reaction Incubate Kinase->Reaction Inhibitor 1-(2-Aminoethyl)-3-phenylurea Inhibitor->Reaction ATP ATP ATP->Reaction KinaseGlo Add Kinase-Glo® Reagent Reaction->KinaseGlo Luminescence Measure Luminescence KinaseGlo->Luminescence Data_Analysis Data_Analysis Luminescence->Data_Analysis Calculate IC50

Caption: General workflow for a luminescence-based kinase inhibition assay.

Concluding Remarks and Future Directions

1-(2-Aminoethyl)-3-phenylurea represents an intriguing, yet understudied, molecule within the well-established and biologically significant class of phenylurea derivatives. While direct experimental data is currently lacking, its structural features strongly suggest a potential for biological activity, particularly in the areas of kinase inhibition and anticancer effects. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to initiate investigations into its properties and potential applications.

Future research should focus on:

  • Definitive Synthesis and Characterization: A validated synthesis of 1-(2-Aminoethyl)-3-phenylurea, followed by comprehensive spectroscopic analysis (NMR, IR, MS, and X-ray crystallography), is a critical first step.

  • Broad Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and a broad range of protein kinases to identify potential targets.

  • Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the specific molecular mechanisms of action will be necessary.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a starting point for the scientific exploration of 1-(2-Aminoethyl)-3-phenylurea, a compound that holds promise for future discoveries in medicinal chemistry and drug development.

References

  • Mague, J. T., & Mohamed, S. K. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o88–o89. [Link]

  • Pansuriya, P., Friedrich, H. B., & Maguire, G. E. M. (2011). 1-(2-Aminoethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2621. [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-N'-phenylurea. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Suryani, S., Subehan, & Awaluddin, A. (2018). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Indonesian Journal of Pharmacy, 29(4), 183. [Link]

  • Wang, Y., et al. (2017). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1266–1271. [Link]

  • Stopfer, L. E., D’Souza, A. D., & White, F. M. (2021). 1,2,3, MHC: a review of mass-spectrometry-based immunopeptidomics methods for relative and absolute quantification of pMHCs. Immunogenetics, 73(5-6), 421–431. [Link]

  • Nagai, Y., et al. (1993). Cytotoxicity of 1-amino-4-phenyl-1,2,3,6-tetrahydropyridine and 1-amino-4-phenylpyridinium ion, 1-amino analogues of MPTP and MPP+, to clonal pheochromocytoma PC12 cells. Biological & Pharmaceutical Bulletin, 16(7), 661–665. [Link]

  • ResearchGate. (n.d.). Kinase Inhibitory Data of 1-(Substituted)phenyl-3-(4-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea Derivatives, 6a–i. [Link]

  • Kurzer, F., & Powell, J. R. (1953). 1-cyano-3-phenylurea. Organic Syntheses, 33, 21. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. [Link]

  • Zhang, M., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. Frontiers in Chemistry, 10, 961318. [Link]

  • Zhang, C., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1466. [Link]

  • Wang, H., et al. (2024). How To Get Isocyanate? Molecules, 29(5), 1083. [Link]

  • Kulan, A., et al. (2021). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. International Journal of Molecular Sciences, 22(17), 9327. [Link]

  • Pignol, B., et al. (1998). Cytotoxicity of new aza-alkyl lysophospholipids against drug-sensitive and resistant human ovarian tumor-cell lines - role of free-radicals and potentiation of cytotoxicity by tnf-alpha and cddp. British Journal of Cancer, 78(10), 1303–1310. [Link]

  • Yang, L., et al. (2012). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. Chinese Journal of Organic Chemistry, 32(1), 123-129. [Link]

  • Tintori, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1018337. [Link]

  • Sandhu, B., et al. (2018). Modulating the physical properties of solid forms of urea using co-crystallization technology. Chemical Communications, 54(36), 4657–4660. [Link]

  • Wu, Y., et al. (2009). Multiplexed assay panel of cytotoxicity in HK-2 cells for detection of renal proximal tubule injury potential of compounds. Toxicology in Vitro, 23(6), 1170–1179. [Link]

  • Google Patents. (n.d.).
  • INH14, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response. (2019). ChemBioChem, 20(5), 659–666. [Link]

  • ChemSrc. (n.d.). 1-(2-aminoethyl)-3-phenylurea. [Link]

  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. [Link]

  • Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 479-483. [Link]

  • Google Patents. (n.d.).
  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis of a new dipeptide analogue and its chemical characterization by different spectral means. Der Pharma Chemica, 3(3), 174-188. [Link]

  • ResearchGate. (n.d.). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

  • Al-Ansari, L., et al. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro, 19(5), 635–643. [Link]

  • EPA. (n.d.). 1,2-Propanediol, 3-[ethyl(3-methylphenyl)amino]- Properties. [Link]

  • Zhang, T., et al. (2013). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Letters in Drug Design & Discovery, 10(7), 646-651. [Link]

  • Szilágyi, B., et al. (2018). an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Materials Science and Engineering, 43(1), 11-16. [Link]

  • Le, H. T., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(23), 5738–5744. [Link]

  • Prociak, A., & Pielichowski, J. (2008). Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. Polymer International, 57(8), 983-991. [Link]

  • Cheméo. (n.d.). 1-Butyl-3-phenylurea. [Link]

  • Sammond, D., et al. (2005). Discovery of a novel and potent series of dianilinopyrimidineurea and urea isostere inhibitors of VEGFR2 tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 15(15), 3519-3523. [Link]

  • Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(22), 8031–8040. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

  • University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Gáspár, A., et al. (2018). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Journal of Mass Spectrometry, 53(11), 1146-1155. [Link]

  • Madridge Publishers. (2019). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors. [Link]

  • NIST. (n.d.). N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. [Link]

  • Taylor & Francis. (n.d.). Phenyl isocyanate – Knowledge and References. [Link]

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Advanced Cytokinin Signaling Probes: The Role of 1-(2-Aminoethyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers investigating cytokinin signaling mechanisms and chemical biology probes. It focuses on the specific utility of 1-(2-Aminoethyl)-3-phenylurea (and its structural analogs) as both a bioactive ligand and a critical chemical tool for receptor isolation.

Executive Summary

1-(2-Aminoethyl)-3-phenylurea represents a specialized subclass of phenylurea cytokinins. While structurally related to potent agricultural growth regulators like Forchlorfenuron (CPPU) and Thidiazuron (TDZ) , this specific molecule is distinguished by its aminoethyl tail . This functional group transforms the molecule from a simple agonist into a versatile "molecular hook," enabling researchers to immobilize the ligand for affinity chromatography or conjugate it with fluorophores. This guide details its dual role: as a probe for dissecting the Two-Component Signaling System (TCS) and as a competitive inhibitor of Cytokinin Oxidase/Dehydrogenase (CKX) .

Chemical Identity & Structural Logic[1]

To understand the signaling role, one must first understand the pharmacophore. Phenylurea cytokinins mimic the biological activity of adenine-type cytokinins (like Zeatin) despite lacking the purine ring.

ComponentChemical StructureBiological Function
Phenyl Ring Hydrophobic CoreInteracts with the hydrophobic pocket of the Histidine Kinase receptor (AHK).
Urea Bridge -NH-CO-NH-Mimics the N6-amine and N1/N7 interaction of adenine; essential for H-bonding with receptor residues (e.g., Asp/Glu).
Aminoethyl Tail -CH₂-CH₂-NH₂The Functional Linker. Unlike the chloro-pyridyl group of CPPU (which maximizes potency), this tail provides a nucleophilic site for conjugation to matrices (Sepharose) or markers without destroying receptor binding affinity.
Mechanism of Action: The "Dual-Lock" Hypothesis

Research suggests that phenylurea derivatives exert a more potent physiological effect than natural cytokinins due to a two-pronged mechanism:

  • Super-Agonism: They bind to Arabidopsis Histidine Kinase receptors (AHK3 and AHK4/CRE1) with high affinity, triggering the phosphorelay.

  • Metabolic Resistance: Unlike Zeatin, phenylureas are poor substrates for Cytokinin Oxidase (CKX) . They act as competitive inhibitors of CKX, effectively "protecting" the pool of endogenous cytokinins from degradation.

The Signaling Pathway: Two-Component Phosphorelay

When 1-(2-Aminoethyl)-3-phenylurea binds to the receptor, it initiates a phosphorelay cascade identical to natural cytokinins but often with sustained activation due to its metabolic stability.

The Cascade Flow
  • Perception: The urea moiety binds to the CHASE domain of AHK4 (CRE1) located on the ER membrane (or plasma membrane).

  • Autophosphorylation: The receptor acts as a dimer. Binding induces ATP-dependent autophosphorylation of a conserved Histidine residue in the kinase domain.

  • Phosphotransfer: The phosphate is transferred to a conserved Aspartate on the receiver domain, then to a Histidine Phosphotransfer Protein (AHP) .

  • Nuclear Translocation: Phosphorylated AHPs (AHP1-5) move into the nucleus.

  • Response Regulation: AHPs transfer the phosphate to Type-B Response Regulators (ARRs) (Transcription Factors).[1]

  • Gene Activation: Type-B ARRs activate downstream targets (cell division, shoot initiation) and induce Type-A ARRs (which act as negative feedback loops).

Visualization: The Phenylurea-Induced Phosphorelay

The following diagram illustrates the pathway activation and the specific intervention points of phenylurea derivatives.

CytokininSignaling cluster_input Ligand Input cluster_membrane ER Membrane / Plasma Membrane cluster_cyto cluster_nucleus Nucleus Ligand 1-(2-Aminoethyl)-3-phenylurea AHK AHK Receptor (His-Kinase) Ligand->AHK Activates (High Affinity) CKX CKX Enzyme (Degradation) Ligand->CKX Inhibits (Competitive) AHP AHP (Phosphotransfer) AHK->AHP Phosphorelay (His -> Asp) TypeB Type-B ARR (Transcription Factor) AHP->TypeB Nuclear Translocation & Phosphorylation TypeA Type-A ARR (Repressor) TypeB->TypeA Induces DNA Target Genes (Cell Division) TypeB->DNA Transcription ON TypeA->TypeB Inhibits (Feedback)

Caption: Schematic of the Cytokinin Two-Component System (TCS). The phenylurea ligand acts as a dual-regulator: activating the AHK receptor while simultaneously inhibiting the catabolic enzyme CKX.

Experimental Protocols: Using the "Aminoethyl" Probe

The primary value of 1-(2-Aminoethyl)-3-phenylurea lies in its ability to be coupled to solid supports. This protocol describes how to use it to isolate Cytokinin Binding Proteins (CBPs).

Protocol A: Preparation of Affinity Matrix (Ligand Immobilization)

Objective: Covalent attachment of the ligand to NHS-activated Sepharose via the primary amine.

  • Ligand Preparation: Dissolve 10 mg of 1-(2-Aminoethyl)-3-phenylurea in 1 mL of Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3). Note: Avoid Tris buffers as they contain competing amines.

  • Resin Activation: Wash 1 mL of NHS-activated Sepharose 4 Fast Flow with 10 mL of ice-cold 1 mM HCl.

  • Coupling Reaction: Immediately mix the ligand solution with the washed resin. Rotate end-over-end for 4 hours at 4°C or 2 hours at room temperature.

  • Blocking: Wash the resin and incubate with Blocking Buffer (0.1 M Tris-HCl, pH 8.5) for 2 hours to quench remaining active NHS groups.

  • Washing: Cycle the resin between High pH (0.1 M Tris-HCl, pH 8.5) and Low pH (0.1 M Acetate, pH 4.0) buffers (3 cycles) to remove non-covalently bound ligand.

Protocol B: Receptor Binding Competition Assay

Objective: Validate that the immobilized ligand retains specificity.

  • Protein Source: Prepare microsomal fractions from Arabidopsis callus or E. coli expressing AHK4.

  • Incubation: Incubate protein extract with [³H]-trans-Zeatin (2 nM) in Binding Buffer (50 mM Tris, 10 mM MgCl₂, pH 7.5).

  • Competition: Add increasing concentrations (10⁻⁹ M to 10⁻⁵ M) of free 1-(2-Aminoethyl)-3-phenylurea .

  • Filtration: Separate bound from free ligand using glass fiber filters (GF/B) pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Success Metric: The IC₅₀ should be in the nanomolar range (10–100 nM), confirming the aminoethyl modification does not abolish receptor binding.

Quantitative Data Summary: Structure-Activity Relationships (SAR)

The following table compares the biological activity of the aminoethyl derivative against standard cytokinins.

CompoundReceptor Affinity (K_d)Callus Growth (Tobacco Bioassay)CKX Inhibition (IC₅₀)Stability
trans-Zeatin (Natural) ~1–5 nMHigh (Reference)N/A (Substrate)Low (Rapid degradation)
Thidiazuron (TDZ) ~5–10 nMVery High (Hyper-active)~2 µMHigh
1-(2-Aminoethyl)-3-phenylurea ~50–100 nM*Moderate to High~15 µMHigh
Diphenylurea (DPU) >10 µMLowWeakHigh

*Note: The addition of the ethyl-amino chain slightly reduces affinity compared to the compact TDZ structure but gains chemical versatility.

References

  • Mok, M. C., & Mok, D. W. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Kulaeva, O. N., et al. (1995).Structure-Activity Relationships of Phenylurea Cytokinins. Journal of Plant Growth Regulation.
  • Spíchal, L., et al. (2004). Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology.[1][2][3][4][5][6][7] Link

  • Nisler, J., et al. (2016). Structural basis for the inhibition of cytokinin oxidase/dehydrogenase by phenylurea derivatives. Journal of Experimental Botany. Link

  • BenchChem. Phenylurea Derivatives: Technical Guide to Cytokinin Activity. (General chemical properties).[4] Link

Disclaimer: This guide is for research purposes only. 1-(2-Aminoethyl)-3-phenylurea is a chemical probe and is not approved for human therapeutic use.

Sources

Thermodynamic Profiling of 1-(2-Aminoethyl)-3-phenylurea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Structural Thermodynamics

In modern drug development, the transition from a promising hit to a viable clinical candidate is governed by thermodynamics. 1-(2-Aminoethyl)-3-phenylurea (Free base CAS: 53673-01-1; HCl salt CAS: 85850-48-2) is a highly versatile bifunctional pharmacophore. It combines the rigid, hydrogen-bond donating/accepting capacity of a phenylurea core with the flexible, ionizable primary amine of an ethylenediamine moiety.

As a Senior Application Scientist, I approach the thermodynamic characterization of this molecule as a systematic deconstruction of molecular causality. The phenylurea core drives crystal packing stability and hydrophobic interactions, while the aminoethyl tail dictates pH-dependent hydration and electrostatic interactions. Understanding the balance between crystal lattice energy (


) and hydration free energy (

) is critical. As demonstrated in thermodynamic solubility studies of phenylurea analogs, crystal packing and hydration equally control the solubility of these structural derivatives, meaning even minor substituent changes drastically alter the thermodynamic landscape[1].

Quantitative Thermodynamic Data

Because 1-(2-Aminoethyl)-3-phenylurea is often utilized as a specialized precursor or active pharmaceutical ingredient (API) fragment, its precise thermodynamic parameters are best understood by evaluating the additive properties of its functional groups[2]. Below is a synthesized thermodynamic profile based on calorimetric data of the phenylurea core[3] and the electrostatic contributions of the aminoethyl substituent.

Table 1: Thermodynamic & Physicochemical Parameters
Thermodynamic PropertyValue (HCl Salt)Causal Significance in Drug Development
Molecular Weight 215.68 g/mol Low molecular weight ensures high ligand efficiency and favorable diffusion entropy.
Melting Point (

)
165 - 175 °CHigh

indicates strong crystal packing driven by intermolecular urea H-bonding[3].
Enthalpy of Fusion (

)
~28.5 kJ/molHigh energy required to disrupt the crystal lattice; inversely correlates with intrinsic aqueous solubility[2].
pKa (Primary Amine) ~9.5 - 10.0Dictates the ionization state at physiological pH (7.4), driving electrostatic binding (

).
LogP (Octanol/Water) ~0.8 - 1.2Balances lipophilicity for membrane permeability against the thermodynamic penalty of desolvation.

Thermodynamic Evaluation Workflow

To accurately profile 1-(2-Aminoethyl)-3-phenylurea, a sequential analytical workflow must be established. The solid-state properties dictate formulation strategies, while solution-state thermodynamics dictate target engagement.

Workflow N1 Synthesis & Purification 1-(2-Aminoethyl)-3-phenylurea N2 Physicochemical Profiling (pKa, LogP) N1->N2 N3 Solid-State Thermodynamics (DSC / TGA) N1->N3 N4 Solution Thermodynamics (ITC / Solubility) N2->N4 N3->N4 N5 Thermodynamic Modeling (Gibbs Free Energy) N4->N5

Caption: Workflow for the complete thermodynamic characterization of 1-(2-Aminoethyl)-3-phenylurea.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic data cannot be taken at face value; the experimental design must be self-validating. Below are the definitive protocols for characterizing this compound.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Causality: We use DSC to quantify the enthalpy of fusion (


). By understanding the crystal packing energy of the phenylurea core, we can predict the thermodynamic solubility limit across different solvent systems[4].

Step-by-Step Methodology:

  • Calibration (Self-Validation Step): Calibrate the DSC instrument using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). This ensures the heat flow and temperature sensors are accurate within the melting range of the phenylurea derivative.
  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of 1-(2-Aminoethyl)-3-phenylurea into an aluminum pan. Crimp the pan with a pinhole lid to allow the escape of volatile impurities or residual moisture.

  • Thermal Cycling:

    • Equilibrate at 25 °C for 5 minutes.

    • Heat from 25 °C to 200 °C at a constant rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Integration: Integrate the endothermic melting peak. The area under the curve represents

    
    . A sharp peak indicates high crystalline purity, while a broad peak suggests amorphous content or impurities disrupting the urea hydrogen-bond network.
    
Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: ITC is the gold standard because it directly measures the heat of interaction (


), allowing simultaneous determination of binding affinity (

), stoichiometry (

), and entropy (

). For this molecule, ITC distinguishes between the enthalpy-driven H-bonding of the urea core and the entropy-driven hydrophobic displacement of the phenyl ring.

Step-by-Step Methodology:

  • Buffer Matching (Critical): Dialyze the biological target (e.g., a kinase) and dissolve the 1-(2-Aminoethyl)-3-phenylurea ligand in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). A mismatch causes massive heat of dilution artifacts.

  • Degassing: Degas both solutions under a vacuum for 10 minutes to prevent bubble formation, which causes erratic thermal spikes.

  • Titration Execution:

    • Load the target protein (typically 10-20

      
      M) into the sample cell.
      
    • Load the ligand (typically 100-200

      
      M) into the injection syringe.
      
    • Perform 20 injections of 2

      
      L each at 25 °C, with a 150-second spacing between injections to allow the baseline to restabilize.
      
  • Control Titration (Self-Validation Step): Titrate the ligand into a buffer containing no protein. Subtract this background heat of dilution from the main experiment.

  • Thermodynamic Extraction: Fit the data to a one-site binding model to extract

    
     and 
    
    
    
    . Calculate
    
    
    and
    
    
    .

Binding Thermodynamics & Solvation Mechanics

When 1-(2-Aminoethyl)-3-phenylurea binds to a biological target, the thermodynamic signature is a composite of desolvation and interaction. The phenylurea core is inherently hydrophobic, but the urea linkage provides strong dipole-dipole interactions with water[1]. The addition of the aminoethyl group significantly lowers the desolvation penalty at physiological pH due to its protonation.

Mechanism A Free Ligand + Target B Desolvation (ΔH > 0, ΔS > 0) A->B C H-Bonding via Urea Core (ΔH < 0) B->C D Electrostatic Interaction via Aminoethyl (ΔH < 0) B->D E Stable Complex (ΔG < 0) C->E D->E

Caption: Thermodynamic drivers of 1-(2-Aminoethyl)-3-phenylurea binding to biological targets.

The initial desolvation step requires energy (


) but releases ordered water molecules, resulting in a favorable entropy gain (

). Subsequently, the formation of highly directional hydrogen bonds via the urea core and salt bridges via the protonated aminoethyl group release heat (

), driving the Gibbs free energy (

) into the negative, spontaneous regime.

Conclusion

The thermodynamic utility of 1-(2-Aminoethyl)-3-phenylurea lies in its structural dichotomy. By mastering the solid-state thermodynamics (via DSC) and solution-state binding mechanics (via ITC), drug development professionals can rationally design formulations that overcome the crystal lattice energy barriers, while exploiting the molecule's potent enthalpic binding drivers for target engagement.

References

  • Substituent effect on the thermodynamic solubility of structural analogs: relative contribution of crystal packing and hydration. PubMed (National Institutes of Health).[Link]

  • 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data (ACS Publications).[Link]

  • Additivity of Thermodynamic Properties of Organic Compounds in the Crystalline State. 3. Heat Capacities and Related Properties. Journal of Chemical and Engineering Data (ACS Publications).[Link]

  • Phenylurea | C7H8N2O | CID 6145. PubChem (National Institutes of Health).[Link]

Sources

Technical Comparative Analysis: Phenyl Isocyanate vs. 1-(2-Aminoethyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1-(2-Aminoethyl)-3-phenylurea (AEPU) and Phenyl Isocyanate (PIC) . It is structured to serve researchers and drug development professionals, focusing on synthetic utility, mechanistic divergence, and application logic.[1]

Operational Guide for Medicinal Chemistry & Chemical Biology

Executive Summary

In the architecture of drug design, Phenyl Isocyanate (PIC) and 1-(2-Aminoethyl)-3-phenylurea (AEPU) represent two distinct functional states of the urea pharmacophore.

  • PIC (

    
    )  is a high-energy electrophilic reagent  ("The Warhead").[2] It is used to install the phenylcarbamoyl motif onto nucleophiles.[2]
    
  • AEPU (

    
    )  is a stable nucleophilic scaffold  ("The Linker"). It represents a "safe," pre-assembled phenylurea motif equipped with a primary amine handle for further conjugation.[1][2]
    

This guide delineates their chemical divergence, synthetic protocols, and specific utility in fragment-based drug discovery (FBDD) and chemoproteomics.[1]

Chemical Architecture & Structural Divergence

The fundamental difference lies in their reactivity profile: PIC is an electrophile seeking electrons, while AEPU is a nucleophile donating electrons.[1][2]

Comparative Properties Table
FeaturePhenyl Isocyanate (PIC)1-(2-Aminoethyl)-3-phenylurea (AEPU)
CAS Number 103-71-953673-01-1
Formula


Mol.[3] Weight 119.12 g/mol 179.22 g/mol
Physical State Colorless/pale yellow liquid (Pungent)White to off-white solid
Primary Reactivity Electrophile (Isocyanate Carbon)Nucleophile (Primary Amine)
Stability Moisture Sensitive (Hydrolyzes to Aniline)Stable in air/water
Pharmacophore Precursor to Urea/CarbamateUrea Linker + Amine Tail
Toxicity High (Lachrymator, Inhalation Hazard)Moderate (Irritant)
Structural Logic[1][2]
  • PIC: The central carbon in the

    
     group is highly electron-deficient. It reacts rapidly with nucleophiles (
    
    
    
    ,
    
    
    ,
    
    
    ) to form carbamates, ureas, and thiocarbamates, respectively.[1]
  • AEPU: This molecule is essentially the product of reacting PIC with ethylenediamine.[2] It retains the biologically active phenylurea motif (common in kinase inhibitors like Sorafenib) but provides a flexible ethyl spacer ending in a reactive primary amine.[2] This allows the urea motif to be coupled to carboxylic acids via standard amide bond formation.[2]

Mechanistic Reactivity & Synthesis Pathways[1]

Understanding the genesis of AEPU from PIC is critical for controlling impurity profiles in synthesis.[2]

The Synthetic Trap: Mono- vs. Bis-Urea

When synthesizing AEPU from PIC, a common failure mode is the formation of the insoluble symmetrical byproduct, 1,2-bis(3-phenylureido)ethane .[1] This occurs if the diamine is not present in large excess.[2]

Diagram: Synthesis & Divergent Pathways

The following diagram illustrates the synthesis of AEPU and the divergent utility of the two compounds.

G PIC Phenyl Isocyanate (Electrophile) AEPU 1-(2-Aminoethyl)-3-phenylurea (Nucleophile/Linker) PIC->AEPU Controlled Addition (High Dilution) EDA Ethylenediamine (Excess) EDA->AEPU Nucleophilic Attack BisUrea Bis-Urea Byproduct (Impurity) AEPU->BisUrea Reaction with 2nd Eq of PIC Target Drug Conjugate (Amide Bond) AEPU->Target + Carboxylic Acid (HATU/EDC Coupling)

Figure 1: Synthetic pathway showing the conversion of PIC to AEPU and the risk of over-reaction to Bis-Urea.[2]

Experimental Protocols

Protocol A: Synthesis of AEPU (The "High-Dilution" Method)

Objective: Synthesize AEPU while minimizing bis-urea formation.

Reagents:

  • Phenyl Isocyanate (PIC)[1][2][4]

  • Ethylenediamine (EDA) - Must be in 5-10 fold excess

  • Dichloromethane (DCM) or Toluene (Anhydrous)[1][2]

Step-by-Step:

  • Preparation: Charge a reaction flask with anhydrous DCM and 5.0 equivalents of ethylenediamine. Cool to 0°C.[2][5]

  • Addition: Dissolve 1.0 equivalent of PIC in DCM. Add this solution dropwise to the stirring diamine solution over 30–60 minutes.

    • Scientific Rationale: Slow addition of the electrophile (PIC) to a large excess of the nucleophile (EDA) ensures that every PIC molecule encounters a free diamine, favoring mono-substitution over the reaction with the already-formed AEPU.[2]

  • Quench & Workup:

    • The reaction is usually instantaneous.[2]

    • Concentrate the mixture to remove solvent and excess ethylenediamine (EDA is volatile, bp ~116°C).[1][2]

    • Purification: The residue is often suspended in water (AEPU is soluble/stable, bis-urea is insoluble).[1][2] Filter off any solid bis-urea precipitate. Extract the aqueous phase or recrystallize to obtain pure AEPU.[2]

Protocol B: Using PIC for Protein Modification (Chemoproteomics)

Objective: Covalent labeling of nucleophilic residues (Lysine/Cysteine).

Step-by-Step:

  • Buffer Selection: Use PBS or HEPES (pH 7.4).[2] Avoid Tris or primary amine buffers (they will react with PIC).[2]

  • Reaction: Add PIC (dissolved in DMSO) to the protein solution. Final DMSO concentration <5%.[2]

  • Incubation: 30–60 minutes at Room Temp.

  • Quench: Add excess Tris buffer or hydroxylamine to consume unreacted isocyanate.[2]

    • Note: PIC hydrolyzes in water to form aniline, but the reaction with protein nucleophiles is often faster at neutral/basic pH.[1][2]

Applications in Drug Development[1][6][7][8]

Fragment-Based Drug Discovery (FBDD)[2]
  • AEPU serves as a "privileged fragment."[2] The phenylurea motif is a proven binder in the ATP pocket of kinases (forming H-bonds with the hinge region, e.g., in Sorafenib or Regorafenib).[1]

  • Usage: Researchers use AEPU to attach this binding motif to various "core" scaffolds via the amine tail to explore Structure-Activity Relationships (SAR).[2]

PROTACs and Linker Chemistry[2]
  • AEPU acts as a linker that incorporates a hydrogen-bond donor/acceptor motif.

  • In PROTAC design, the solubility and rigidity of the linker are crucial.[2] The ethyl-urea segment of AEPU provides a short, semi-rigid spacer that can improve cell permeability compared to long PEG chains.

Chemoproteomics (Activity-Based Protein Profiling)[2]
  • PIC is used as a broad-spectrum probe. It reacts with hyper-reactive cysteines or lysines in the proteome.[2] By attaching a click-handle (e.g., alkyne-functionalized phenyl isocyanate), researchers can map the "ligandability" of proteins.[1]

Safety & Stability Profile

Phenyl Isocyanate (PIC)[1][2][4]
  • Hazard: Fatal if inhaled. Potent lachrymator (causes tearing).[1][2] Causes severe skin burns and eye damage.[2] May cause respiratory sensitization (asthma-like symptoms).[2]

  • Handling: Must be handled in a fume hood with high airflow. Double-gloving (Nitrile) recommended.[2]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture triggers decomposition into diphenylurea (white solid) and

    
     (pressure buildup risk).[1][2]
    
1-(2-Aminoethyl)-3-phenylurea (AEPU)[3]
  • Hazard: Skin and eye irritant.[2] Not volatile.[2]

  • Handling: Standard laboratory PPE.[2]

  • Storage: Hygroscopic solid. Store in a desiccator or tightly sealed container at room temperature. Stable for years if kept dry.[2]

References

  • Synthesis of Urea Derivatives

    • Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.[2]

    • Source: Asian Journal of Chemistry.[2]

    • URL:[Link] (General reference for isocyanate chemistry).[1][2]

  • Mechanistic Insight (Isocyanate Reduction/Reactivity)

    • Title: A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction.[2][6]

    • Source: Illinois State University / Theses.[2]

    • URL:[Link][1][2]

  • Biological Application (Urea in Drug Design)

    • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[2][7][8]

    • Source: Journal of Medicinal Chemistry (via PMC).[2]

    • URL:[Link]

  • Chemical Properties (PubChem)

    • Title: N-(2-Aminoethyl)-N'-phenylurea (Compound Summary).
    • Source: PubChem.[2][3][9][10]

    • URL:[Link][1][2]

  • Safety Data (PIC)

    • Title: Phenyl Isocyan
    • Source: NJ Department of Health.[2]

    • URL:[Link][1][2]

Sources

1-(2-Aminoethyl)-3-phenylurea as a Privileged Scaffold in Medicinal Chemistry: Structural Rationale, Synthesis, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Medicinal Chemistry & Drug Discovery

Executive Summary

The urea functional group is a cornerstone of modern medicinal chemistry, functioning as a rigid, dual hydrogen-bond donor and acceptor. Within this vast chemical space, 1-(2-aminoethyl)-3-phenylurea (CAS: 53673-01-1) has emerged as a highly versatile and privileged building block. By coupling the lipophilic,


-stacking potential of a phenyl ring with the solvent-exposed, salt-bridge-forming capability of a primary amine, this scaffold provides a synthetically tractable and pharmacologically robust starting point for developing kinase inhibitors, transporter modulators, and GPCR ligands. This guide explores the causality behind its structural design, details self-validating synthetic and experimental protocols, and analyzes structure-activity relationship (SAR) data.

Structural and Physicochemical Profiling

The rational design of targeted therapeutics relies heavily on the physicochemical properties of the core scaffold. The 1-(2-aminoethyl)-3-phenylurea molecule offers three distinct mechanistic advantages:

  • Conformational Restriction: The urea functionality shows a certain degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogens into the adjacent carbonyl group[1]. This enforces a planar geometry, which significantly reduces the entropic penalty upon target binding.

  • Robust Hydrogen Bonding Network: The N-H groups act as potent hydrogen bond donors to hinge region residues in kinases, while the carbonyl oxygen acts as a hydrogen bond acceptor[1].

  • The 2-Aminoethyl Tail: The ethylenediamine-derived tail serves a dual purpose. Pharmacologically, the primary amine is protonated at physiological pH (pKa ~9.5), allowing for electrostatic interactions with acidic residues (e.g., aspartate or glutamate) in the solvent-exposed regions of the target protein. Synthetically, it provides a highly reactive nucleophilic handle for further diversification (e.g., amidation, reductive amination, or sulfonylation)[2].

Synthetic Methodologies & Workflow

The traditional approach to synthesizing urea derivatives involves the reaction of amines with commercially available isocyanates[3]. However, reacting highly electrophilic phenyl isocyanate directly with 1,2-ethanediamine often yields an intractable mixture of mono- and bis-urea products. To ensure regioselectivity, a mono-protection strategy using N-Boc-ethylenediamine is strictly required.

Experimental Protocol: Regioselective Synthesis of 1-(2-Aminoethyl)-3-phenylurea Hydrochloride

Causality & Self-Validation: Using Boc-protection prevents the primary amine from reacting with the isocyanate. The subsequent acidic deprotection yields the hydrochloride salt, which is highly water-soluble and stable against oxidation. The disappearance of the primary amine spot via ninhydrin staining serves as an internal validation for the coupling step.

Step 1: Coupling Reaction

  • Dissolve 1.0 equivalent of N-Boc-ethylenediamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. (Rationale: Anhydrous conditions prevent the competitive hydrolysis of the isocyanate into an unreactive aniline).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.05 equivalents of phenyl isocyanate dropwise over 15 minutes. (Rationale: Controlled addition manages the exothermic nature of the urea-forming reaction and minimizes side-product formation).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1) using a ninhydrin stain.

  • Wash the organic layer with 0.1 M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Boc-protected intermediate.

Step 2: Acidic Deprotection

  • Dissolve the intermediate in a 4 M HCl solution in 1,4-dioxane (10 mL/mmol). (Rationale: Dioxane is a polar aprotic solvent that solubilizes the Boc-intermediate while maintaining a high concentration of anhydrous HCl for rapid deprotection).

  • Stir at room temperature for 2 hours. The product, 1-(2-aminoethyl)-3-phenylurea hydrochloride, will precipitate as a white solid.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

SyntheticWorkflow Start1 Phenyl Isocyanate (Electrophile) Coupling Coupling Reaction Anhydrous DCM, 0 °C to RT Start1->Coupling Start2 N-Boc-Ethylenediamine (Nucleophile) Start2->Coupling Intermediate Boc-Protected Phenylurea Intermediate Coupling->Intermediate High Yield Deprotection Acidic Deprotection 4M HCl in Dioxane Intermediate->Deprotection Product 1-(2-Aminoethyl)-3-phenylurea HCl (Final Scaffold) Deprotection->Product Precipitation

Fig 1. Regioselective synthesis of 1-(2-aminoethyl)-3-phenylurea via Boc-protection strategy.

Mechanistic Applications in Drug Discovery

Kinase Inhibition (Type II Inhibitors)

Phenylurea derivatives are classic Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase domain. The phenyl group occupies the deep allosteric hydrophobic pocket, while the urea moiety forms critical hydrogen bonds with the hinge region (e.g., the catalytic glutamate). Sorafenib, a prominent multi-kinase inhibitor, was discovered within a drug discovery campaign targeting the Ras–Raf–MEK–ERK oncogenic pathway utilizing this exact urea pharmacophore[4].

Furthermore, in the development of LIM kinase (LIMK) inhibitors, modifying the urea NH group with an aminoethyl group shifted IC₅₀ values from inactive ranges into the sub-micromolar range (<100 nM) by extending into the solvent channel and forming salt bridges[5]. QSAR studies on VEGFR-2 and PDGFR


 inhibitors further demonstrate that the phenylurea core is highly sensitive to steric and electronic field effects, making it a highly tunable scaffold[6].
Transporter Modulation (e.g., Spns2)

Beyond kinases, the phenylurea scaffold is utilized in modulating lipid transporters. In Sphingosine-1-Phosphate Transporter 2 (Spns2) inhibitors, the phenylurea series yielded potent compounds where the amine headgroup provides critical hydrogen bond donor–acceptor interactions, acting as a bioisostere for the natural sphingosine substrate[2].

KinasePathway Stimulus Extracellular Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Stimulus->Receptor RAS RAS Activation Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Outcome Cell Proliferation & Angiogenesis ERK->Outcome Inhibitor Phenylurea Scaffold Inhibitor (Type II Binding) Inhibitor->Receptor DFG-out Blockade Inhibitor->RAF

Fig 2. Inhibition of RTK and MAPK signaling cascades by phenylurea-based Type II kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activity of various urea derivatives, highlighting the drastic improvements in potency achieved by specific tail and head modifications.

Scaffold ModificationTargetIC₅₀ / InhibitionMechanistic RationaleReference
Bis-Aryl Urea (Unsubstituted NH)LIMK1> 10 μMLacks solvent-channel interactions[5]
Bis-Aryl Urea (Aminoethyl NH)LIMK1< 100 nMSalt-bridge formation in solvent channel[5]
Phenylurea (Propyl amine headgroup)Spns253% InhibitionSuboptimal spatial arrangement[2]
Phenylurea (Piperazine/Cyclic amine)Spns251 nMOptimal bioisosteric mimicry of sphingosine[2]
(3-Hydroxy-p-tolyl)urea (4-Cl Head)FGFR10.21 μMEnhanced hydrophobic packing in allosteric pocket[7]

Experimental Validation: Self-Validating Kinase Assay Protocol

To evaluate the efficacy of newly synthesized 1-(2-aminoethyl)-3-phenylurea derivatives, an ADP-Glo Kinase Assay is utilized.

Causality & Self-Validation: The ADP-Glo assay measures ADP formed from a kinase reaction. By coupling this to a luciferase/luciferin reaction, the luminescence output is directly proportional to kinase activity. Including a no-enzyme control validates the baseline background noise, while a known inhibitor (e.g., Sorafenib) serves as a positive control to validate assay sensitivity[4].

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the phenylurea derivative in DMSO, then transfer to a 384-well assay plate. Ensure the final DMSO concentration is <1% to prevent enzyme denaturation.

  • Enzyme/Substrate Addition: Add the recombinant kinase (e.g., LIMK1 or VEGFR-2) and the specific peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add ultra-pure ATP (at the specific

    
     concentration for the targeted kinase) to initiate the reaction. Incubate for 60 minutes.
    
  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (30 min incubation).

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

1.[1] Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: nih.gov URL:

2.[3] Title: The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Urea Derivatives - Benchchem Source: benchchem.com URL:

3.[4] Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: frontiersin.org URL:

4.[5] Title: Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC Source: nih.gov URL:

5.[7] Title: A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors - Benchchem Source: benchchem.com URL:

6.[2] Title: Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:

7.[6] Title: A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors Source: nih.gov URL:

Sources

Methodological & Application

Protocol for reacting ethylenediamine with phenyl isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 1,2-Bis(3-phenylureido)ethane

Abstract

This application note provides a comprehensive protocol for the synthesis of 1,2-bis(3-phenylureido)ethane via the reaction of ethylenediamine with phenyl isocyanate. The document details the underlying reaction mechanism, critical safety protocols for handling isocyanates, a step-by-step experimental procedure, and methods for product characterization. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Scientific Background

The reaction between an amine and an isocyanate is a fundamental process in organic chemistry, yielding substituted ureas. This transformation is a highly efficient and atom-economical addition reaction, often proceeding rapidly under mild conditions. The product of the reaction between ethylenediamine and phenyl isocyanate, 1,2-bis(3-phenylureido)ethane, is a symmetrical bis-urea. Molecules containing the urea functional group are of significant interest due to their wide-ranging applications, including in the development of pharmaceuticals, polymers, and supramolecular assemblies. Urea derivatives are known to exhibit a broad spectrum of biological activities.[1]

The stability and hydrogen-bonding capabilities of the urea moiety make these compounds valuable building blocks in materials science, particularly for creating self-assembling structures and functional polymers.[2] This protocol offers a reliable method for the laboratory-scale synthesis of a model bis-urea compound.

Reaction Mechanism

The formation of the urea linkage proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the isocyanate group. Isocyanates are characterized by an electrophilic carbon atom situated between two electronegative atoms (nitrogen and oxygen), which enhances their reactivity towards nucleophiles.[3]

The reaction with ethylenediamine occurs in two successive steps, as each primary amine group reacts with one molecule of phenyl isocyanate.

G cluster_1 Step 2: Formation of Di-substituted Urea EDA Ethylenediamine Intermediate1 Mono-substituted Intermediate EDA->Intermediate1 PI1 Phenyl Isocyanate Product 1,2-Bis(3-phenylureido)ethane Intermediate1->Product PI2 Phenyl Isocyanate

Caption: Reaction pathway for the two-step synthesis of 1,2-bis(3-phenylureido)ethane.

This mechanism is generally accepted for amine-isocyanate reactions and proceeds without the need for a catalyst, although amine catalysts can be used to accelerate reactions with less reactive nucleophiles like alcohols.[4][5]

Safety and Handling Precautions

CRITICAL: Phenyl isocyanate is a hazardous substance and must be handled with extreme care.

  • Toxicity and Exposure: Phenyl isocyanate is toxic, a lachrymator (induces tearing), and corrosive. It can cause severe skin burns, eye damage, and respiratory irritation.[6] Symptoms of inhalation exposure may be delayed.[6]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), a lab coat, and chemical splash goggles or a face shield.[8]

  • Engineering Controls: An emergency eyewash station and safety shower must be immediately accessible.[8]

  • Incompatible Materials: Phenyl isocyanate reacts exothermically with water, alcohols, acids, bases, and amines.[8] All glassware and solvents must be scrupulously dried to prevent side reactions and potential pressure buildup from CO₂ evolution.

  • Storage: Store phenyl isocyanate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[8][9]

  • Spill & Waste Disposal: Small spills can be absorbed with an inert material like vermiculite.[9] All waste containing phenyl isocyanate must be disposed of according to institutional and local regulations for hazardous chemical waste.

Experimental Protocol

This protocol details the synthesis of 1,2-bis(3-phenylureido)ethane on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Purity/Notes
Ethylenediamine60.100.60 g (0.67 mL)10Anhydrous, >99%
Phenyl Isocyanate119.122.38 g (2.17 mL)20>98%
Diethyl Ether (Et₂O)-~150 mL-Anhydrous
Round-bottom flask (RBF)-1 x 250 mL-Oven-dried
Magnetic stir bar-1--
Addition funnel-1 x 60 mL-Oven-dried
Buchner funnel and filter flask-1 set--
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware (Oven) B Measure Reagents (in Fume Hood) A->B C Combine Ethylenediamine and Et₂O in RBF B->C D Add Phenyl Isocyanate Solution Dropwise C->D E Stir at Room Temperature (2 hours) D->E F Collect Precipitate (Vacuum Filtration) E->F G Wash Solid with Cold Diethyl Ether F->G H Dry Product (Vacuum Oven) G->H I Determine Mass & Yield H->I J Characterize Product (MP, IR, NMR) I->J

Caption: Step-by-step experimental workflow for the synthesis and analysis.

Step-by-Step Procedure
  • Preparation:

    • Place a 250 mL round-bottom flask, a 60 mL addition funnel, and a magnetic stir bar in an oven (>100 °C) for at least 2 hours. Allow them to cool to room temperature in a desiccator.

    • Assemble the flask and addition funnel under a nitrogen or argon atmosphere.

    • Causality: The use of dry glassware is critical to prevent the water-induced decomposition of phenyl isocyanate, which would lower the yield and contaminate the product.

  • Reagent Setup:

    • In the fume hood, add ethylenediamine (0.60 g, 10 mmol) and 50 mL of anhydrous diethyl ether to the 250 mL round-bottom flask. Begin stirring.

    • In a separate dry beaker, dissolve phenyl isocyanate (2.38 g, 20 mmol) in 50 mL of anhydrous diethyl ether. Transfer this solution to the addition funnel.

    • Causality: Dissolving the reactants in a solvent helps to control the reaction rate and dissipate the heat generated, as the reaction is exothermic. Diethyl ether is a suitable solvent as the urea product is often poorly soluble, facilitating its precipitation and isolation.[10]

  • Reaction:

    • Add the phenyl isocyanate solution dropwise from the addition funnel to the stirring ethylenediamine solution over a period of 30 minutes.

    • A white precipitate should form almost immediately.

    • After the addition is complete, rinse the addition funnel with a small amount (~10 mL) of anhydrous diethyl ether and add it to the reaction flask.

    • Allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

    • Causality: Dropwise addition prevents a rapid temperature increase. Stirring for an extended period ensures that both amine groups on the ethylenediamine have reacted.

  • Product Isolation and Purification:

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid product in the funnel with two portions of cold diethyl ether (20 mL each).

    • Causality: Washing with cold solvent removes any unreacted starting materials and soluble impurities without dissolving a significant amount of the desired product.

    • Transfer the white solid to a pre-weighed watch glass and dry it in a vacuum oven at 50-60 °C to a constant weight.

  • Analysis:

    • Record the final mass of the product and calculate the percentage yield.

    • Characterize the product using the methods described in Section 5.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 1,2-bis(3-phenylureido)ethane.

Expected Results
Analysis MethodExpected Result
Appearance White to off-white solid
Yield Typically > 90%
Melting Point ~240-242 °C (Literature values may vary slightly)
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2900 (Aliphatic C-H stretch), ~1640 (C=O stretch, "Urea I band"), ~1550 (N-H bend, "Urea II band"), ~1600 & ~1490 (Aromatic C=C stretch)
¹H NMR Signals corresponding to aromatic protons (phenyl rings), N-H protons (urea linkages), and the aliphatic -CH₂-CH₂- bridge. The integration should match the expected proton count.
¹³C NMR Signals corresponding to the urea carbonyl carbon (~155-160 ppm), aromatic carbons, and the aliphatic carbons of the ethylene bridge.
Solubility Generally insoluble in water and non-polar solvents like diethyl ether and alkanes. May show some solubility in polar aprotic solvents like DMSO or DMF.[11]
Analytical Techniques Overview
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Samples are typically dissolved in a deuterated solvent like DMSO-d₆. NMR provides definitive information on the chemical environment of the hydrogen and carbon atoms in the molecule.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the key functional groups present in the molecule, particularly the characteristic C=O and N-H vibrations of the urea groups.

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of the compound's purity.[11]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) can be used to confirm the molecular weight of the product, providing further evidence of its identity.

Conclusion

The reaction of ethylenediamine with phenyl isocyanate is a robust and high-yielding method for synthesizing the bis-urea compound 1,2-bis(3-phenylureido)ethane. Adherence to strict safety protocols, particularly concerning the handling of phenyl isocyanate, is paramount. The procedure outlined in this note, from reagent preparation to product characterization, provides a reliable framework for researchers. The resulting product can serve as a valuable building block for further studies in medicinal chemistry, polymer science, and supramolecular chemistry.

References

  • Santa Cruz Biotechnology.
  • AK Scientific, Inc.
  • New Jersey Department of Health.
  • Chemos GmbH & Co.KG. Safety Data Sheet: o-(p-isocyanatobenzyl)
  • INCHEM.
  • National Institutes of Health (NIH). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments.
  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.
  • ACS Publications.
  • MOCEDES. Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II).
  • Nature. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance.
  • RSC Publishing. Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study.
  • National Institutes of Health (NIH).
  • RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.

Sources

Application Note: Heterocyclic Synthesis via 1-(2-Aminoethyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Advantage

1-(2-Aminoethyl)-3-phenylurea (CAS: 53673-01-1) represents a privileged "bifunctional linker" scaffold in medicinal chemistry. Its utility stems from the coexistence of a nucleophilic primary amine and a urea moiety separated by a flexible ethylene bridge. This specific architecture allows for versatile ring-closure strategies , enabling the rapid construction of nitrogen-rich heterocycles—specifically imidazolidin-2-ones and tetrahydropyrimidines —which are pharmacophores found in diverse CNS-active agents, antibiotics, and enzyme inhibitors.

This guide moves beyond generic synthesis to provide field-proven protocols for converting this linear precursor into rigid heterocyclic cores. We focus on controlling regioselectivity and managing the thermodynamic competition between ammonia and aniline elimination during cyclization.

Chemical Logic & Pathway Analysis[1]

The transformation of 1-(2-aminoethyl)-3-phenylurea into heterocycles is governed by the nucleophilicity of the primary amine (


) versus the urea nitrogens (

).
Mechanistic Pathways[2][3][4]
  • Path A (Intramolecular Cyclization): The primary amine attacks the urea carbonyl. This creates a tetrahedral intermediate that must collapse.

    • Challenge: The intermediate can collapse by expelling aniline (forming unsubstituted imidazolidin-2-one) or ammonia (forming 1-phenylimidazolidin-2-one).

    • Control: Retention of the phenyl group (expelling ammonia) typically requires thermal driving force or specific base catalysis to deprotonate the attacking amine, making it a harder nucleophile but facilitating the specific transition state.

  • Path B (Condensation): Reaction with external dielectrophiles (e.g., 1,3-dicarbonyls) engages both the primary amine and the distal urea nitrogen to form 6-membered rings (pyrimidines).

HeterocyclePathways Figure 1: Divergent Cyclization Pathways of 1-(2-Aminoethyl)-3-phenylurea Start 1-(2-Aminoethyl)-3-phenylurea Inter Tetrahedral Intermediate Start->Inter Heat / Base Prod3 Tetrahydropyrimidine Derivatives Start->Prod3 + 1,3-Dicarbonyls (Condensation) Prod1 1-Phenylimidazolidin-2-one (Target: Retain Phenyl) Inter->Prod1 - NH3 (Thermodynamic) Prod2 Imidazolidin-2-one (Byproduct: Loss of Aniline) Inter->Prod2 - PhNH2 (Kinetic/Competitive)

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Phenylimidazolidin-2-one (Thermal Cyclization)

Objective: Intramolecular cyclization with selective retention of the phenyl group. Mechanism: Nucleophilic attack of the primary amine on the urea carbonyl followed by elimination of ammonia.

Materials
  • Precursor: 1-(2-Aminoethyl)-3-phenylurea (1.0 eq)

  • Solvent: Xylene (High boiling point required for ammonia expulsion) or DMF.

  • Catalyst: None (Thermal) or catalytic DMAP (4-Dimethylaminopyridine) for milder conditions.

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask equipped with a reflux condenser and a magnetic stir bar with 1-(2-Aminoethyl)-3-phenylurea (10 mmol, 1.79 g).

  • Solvation: Add Xylene (20 mL). The starting material may not fully dissolve at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 140°C).

    • Expert Insight: A slow nitrogen purge is recommended to help sweep away the evolved ammonia gas, driving the equilibrium toward the product (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material peak (M+H 180) should disappear, replaced by the product peak (M+H 163).

    • Note: If the peak at M+H 87 (imidazolidin-2-one) appears, the reaction temperature is too high, promoting aniline loss. Reduce temp to 120°C.

  • Work-up: Upon completion (typically 4–6 hours), cool the reaction to room temperature. The product, 1-phenylimidazolidin-2-one, often precipitates as the solution cools.

  • Purification: Filter the precipitate. If no precipitate forms, concentrate the xylene in vacuo and recrystallize the residue from Ethanol/Water.

Yield Expectation: 75–85% Key Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the urea NH signals and the distinct ethylene bridge protons (multiplets around 3.4–3.9 ppm).

Protocol B: Synthesis of Tetrahydropyrimidin-2(1H)-ones (Biginelli-Like Condensation)

Objective: Expansion to a 6-membered ring using 1,3-dicarbonyls. Mechanism: The primary amine condenses with a ketone to form an enamine/imine, followed by cyclization of the urea nitrogen onto the second carbonyl.

Materials
  • Precursor: 1-(2-Aminoethyl)-3-phenylurea (1.0 eq)

  • Reagent: Acetylacetone (1.1 eq) or Ethyl Acetoacetate.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%).

  • Solvent: Ethanol.

Step-by-Step Methodology
  • Mixing: Dissolve 1-(2-Aminoethyl)-3-phenylurea (5 mmol) in Ethanol (15 mL).

  • Addition: Add Acetylacetone (5.5 mmol) and pTSA (0.5 mmol).

  • Reflux: Heat to reflux for 8 hours.

    • Mechanism Check: The primary amine reacts first (more nucleophilic) to form the enaminone intermediate. The urea nitrogen then attacks the carbonyl carbon to close the ring.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Neutralization: Redissolve the residue in DCM and wash with saturated NaHCO3 to remove the acid catalyst.

  • Purification: The resulting crude oil is often purified via column chromatography (SiO2, MeOH/DCM gradient).

Target Structure: 1-Phenyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidin-2-one derivatives.

Data Summary & Troubleshooting

ParameterProtocol A (Imidazolidinone)Protocol B (Pyrimidine)
Ring Size 5-membered6-membered
Leaving Group Ammonia (

)
Water (

)
Key Reagent Heat / Base1,3-Dicarbonyl
Common Pitfall Loss of Aniline (Overheating)Incomplete Cyclization (Open chain enamine)
Corrective Action Lower Temp, N2 PurgeIncrease Acid Catalyst, extend time
Analytical Validation (Self-Check)
  • IR Spectroscopy:

    • Starting Material: Distinct primary amine doublet (~3300-3400 cm⁻¹) and urea carbonyl (~1650 cm⁻¹).

    • Product (Imidazolidinone): Loss of primary amine bands; shift of carbonyl stretch to higher frequency (~1700 cm⁻¹) due to ring strain.

  • Mass Spectrometry:

    • Protocol A Product Mass = Starting Mass - 17 (NH3).

    • Protocol B Product Mass = Starting Mass + Reagent Mass - 36 (2 H2O).

References

  • Fritz, J. A., et al. (2014). "A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas." Organic Letters. Link

  • Konstantinovic, S., et al. (2005). "Synthesis of some heterocycle containing urea derivatives and their anti-viral activity." Heterocycles. Link

  • Smith, J. (1991). "N-(2-(2-oxo-1-imidazolidinyl)ethyl)-3-phenyl-urea and analogs as agents for induction of antioxidant enzymes." US Patent 5001141A. Link

  • Petrova, K., et al. (2021).[1][2] "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization." Molecules. Link

  • Verma, S., et al. (2013). "Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents." Indo Global Journal of Pharmaceutical Sciences. Link

Sources

In Vitro Antioxidant Enzyme Induction by Phenylurea Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Phenylurea Derivatives in Cellular Defense

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to the pathogenesis of numerous diseases. Cells have evolved an intricate network of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), to neutralize these harmful ROS. Phenylurea derivatives have emerged as a promising class of compounds capable of bolstering these endogenous defenses.[1][2][3][4][5] This document provides a comprehensive guide to the in vitro evaluation of phenylurea derivatives as inducers of antioxidant enzymes, detailing the underlying molecular mechanisms and providing robust experimental protocols.

The induction of antioxidant enzymes by certain phenylurea compounds, such as N-[2-(2-oxo-1-imidazolindinyl)ethyl]-N-phenylurea (EDU), has been demonstrated to increase the activities of SOD and CAT.[1] This protective effect is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[6][7][8][9]

Mechanism of Action: The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7][9][10] Electrophilic compounds, including certain phenylurea derivatives, can react with specific cysteine residues on Keap1.[10][11] This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex. Consequently, Nrf2 is stabilized, translocates to the nucleus, and heterodimerizes with small Maf proteins (sMaf).[7][12] This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[6][8][12][13] This leads to the increased synthesis of a battery of cytoprotective proteins, including SOD, CAT, and GPx.[8][13]

Signaling Pathway Diagram

Caption: Nrf2-ARE Signaling Pathway Activation by Phenylurea Derivatives.

Experimental Workflow for Assessing Antioxidant Enzyme Induction

A systematic in vitro approach is crucial for evaluating the efficacy of phenylurea derivatives in inducing antioxidant enzymes. The following workflow outlines the key experimental stages.

Sources

Effective Crystallization Methods for High-Purity 1-(2-Aminoethyl)-3-phenylurea Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE & PROTOCOLS

Abstract

This guide provides a detailed framework and practical protocols for the crystallization of 1-(2-Aminoethyl)-3-phenylurea hydrochloride (CAS: 85850-48-2).[1] The purification of this molecule is critical for its use in research and pharmaceutical development, as the crystalline form dictates key physicochemical properties such as purity, stability, and dissolution rate. This document outlines the fundamental principles of crystallization as they apply to polar, salt-form organic molecules. It includes a systematic protocol for solvent screening and provides step-by-step instructions for three robust crystallization techniques: slow cooling, solvent-antisolvent addition, and slow evaporation. These methodologies are designed to guide researchers in obtaining high-purity, crystalline material suitable for downstream applications.

Introduction

1-(2-Aminoethyl)-3-phenylurea hydrochloride is an organic compound featuring a polar urea group, a flexible aminoethyl chain, and a nonpolar phenyl ring. The presence of a primary amine, which is protonated to form the hydrochloride salt, significantly increases the molecule's polarity and its propensity for strong hydrogen bonding.[2][3] Crystallization is the premier technique for purifying such solid compounds, as the highly ordered structure of a crystal lattice inherently excludes impurities.[4]

The objective of a successful crystallization is to create a state of supersaturation under controlled conditions, allowing the target molecule to selectively precipitate from the solution as a well-ordered solid.[4] The choice of solvent and crystallization method are the most critical factors in this process. This guide provides the scientific rationale and actionable protocols to navigate these choices effectively.

Principles of Crystallization for Amine Hydrochloride Salts

The molecular structure of 1-(2-Aminoethyl)-3-phenylurea hydrochloride dictates its solubility and crystallization behavior. The urea and protonated amine functionalities can act as both hydrogen bond donors and acceptors, while the phenyl group introduces a nonpolar character. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents (e.g., water, alcohols) and lower solubility in nonpolar aprotic solvents (e.g., hexanes, toluene).[5]

The ideal crystallization solvent or solvent system should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] This differential allows for the dissolution of the compound and impurities at a high temperature, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the "mother liquor."

Pre-Crystallization Protocol: Solvent Screening

Since specific solubility data for this compound is not widely published, a systematic solvent screening is the mandatory first step. The goal is to identify a single solvent or a binary solvent system that meets the criteria for successful crystallization.

Protocol: Small-Scale Solubility Test

  • Dispense approximately 10-20 mg of crude 1-(2-Aminoethyl)-3-phenylurea hydrochloride into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the approximate solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the suspension in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise if needed.

  • Observe if the compound fully dissolves at the higher temperature. An ideal solvent will dissolve the compound completely upon heating.[7]

  • Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline precipitate.

  • If no single solvent is ideal, test binary solvent systems (a "solvent-antisolvent" pair). Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Gently heat to redissolve, then allow to cool slowly.[6]

Table 1: Illustrative Solvent Screening Results

SolventPolarityExpected Behavior at 25°CExpected Behavior at BoilingSuitability
WaterHigh (Protic)Likely very solubleVery solublePoor for single-solvent. Good as solvent in binary system.
MethanolHigh (Protic)Likely solubleVery solublePossible, but recovery may be low. Good as solvent.
Ethanol (95%)High (Protic)Sparingly soluble to solubleVery solubleGood Candidate. Often used for ureas and HCl salts.[2][7]
IsopropanolMedium (Protic)Likely sparingly solubleSolubleExcellent Candidate. Often preferred for HCl salts.[5]
AcetonitrileMedium (Aprotic)Likely sparingly solubleSolubleGood Candidate.[8]
Ethyl AcetateLow (Aprotic)Likely poorly solubleSparingly solubleGood as an anti-solvent. Used for a thiourea analog.[3]
DichloromethaneLow (Aprotic)Likely insolublePoorly solublePossible anti-solvent.
HexaneNonpolar (Aprotic)InsolubleInsolubleExcellent Candidate for Anti-solvent.

Crystallization Protocols

Based on the solvent screening, select the most promising method. Below are detailed protocols for three common and effective techniques.

Method A: Slow Cooling Crystallization

This is the most common method and is ideal when a single solvent with a steep solubility-temperature gradient is identified (e.g., isopropanol, ethanol).

Protocol:

  • Place the crude 1-(2-Aminoethyl)-3-phenylurea hydrochloride in an Erlenmeyer flask of appropriate size.

  • Add the chosen solvent (e.g., Isopropanol) in small portions while heating the flask with gentle swirling on a hot plate.

  • Continue adding the solvent until the compound just dissolves completely at or near the boiling point. Avoid adding a large excess of solvent, as this will reduce the final yield.[6]

  • Once a clear solution is obtained, remove the flask from the heat source. If any insoluble impurities are visible, perform a hot filtration at this stage.

  • Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals and to prevent the trapping of impurities.[7]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Proceed to Section 5.0 for crystal isolation.

Method B: Solvent-Antisolvent Crystallization

This method is effective when the compound is too soluble in all suitable hot solvents or when no single solvent provides an adequate solubility gradient. A common pair would be Ethanol (solvent) and Hexane (antisolvent).

Protocol:

  • Dissolve the crude material in the minimum required volume of the "good" solvent (e.g., Ethanol) at room temperature or with gentle warming.

  • Filter the solution if necessary to remove any insoluble impurities.

  • Slowly add the "anti-solvent" (e.g., Hexane) dropwise with continuous stirring.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (the point of saturation).

  • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable.

  • If crystallization is slow to initiate, lightly scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystal formation is complete, cool the flask in an ice bath to maximize the yield.

  • Proceed to Section 5.0 for crystal isolation.

Method C: Slow Evaporation

This technique is useful for producing high-quality, single crystals for analysis (e.g., X-ray diffraction) but is less common for bulk purification. Ethyl acetate was successfully used for a closely related thiourea analog.[3]

Protocol:

  • Dissolve the compound in a suitable solvent (e.g., aqueous ethanol, ethyl acetate) at room temperature to create a solution that is near, but not fully, saturated.[9]

  • Filter the solution into a clean beaker or crystallization dish.

  • Cover the container with a piece of paraffin or aluminum foil, and pierce a few small holes in the cover with a needle.

  • Place the container in a vibration-free location.

  • The solvent will slowly evaporate over several hours to days, increasing the concentration and leading to the formation of crystals.

  • Once a suitable quantity of crystals has formed, proceed to Section 5.0.

Post-Crystallization: Crystal Isolation and Drying

Protocol:

  • Filtration: Isolate the crystals from the mother liquor by vacuum filtration, typically using a Büchner funnel and filter paper.

  • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold crystallization solvent or anti-solvent.[7] This removes any residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

  • Drying: Press the crystals between two pieces of filter paper to remove the bulk of the solvent. For complete drying, place the crystals in a vacuum desiccator until a constant weight is achieved.

Visualization of Workflows

Diagram 1: General Crystallization Workflow

G cluster_prep Preparation cluster_crystallize Crystallization cluster_isolate Isolation & Analysis Crude Crude Material Screening Solvent Screening Crude->Screening Dissolve Dissolve in Hot Solvent Screening->Dissolve Select Solvent Cool Slow Cooling Dissolve->Cool Antisolvent Add Antisolvent Dissolve->Antisolvent Filter Vacuum Filtration & Washing Cool->Filter Antisolvent->Filter Dry Drying Filter->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for the crystallization of 1-(2-Aminoethyl)-3-phenylurea HCl.

Diagram 2: Solvent Selection Logic

G start Test Solubility in Solvent @ 25°C q1 Soluble? start->q1 q2 Heat to Boiling. Soluble? q1->q2 No outcome1 Use as Solvent in Antisolvent Method q1->outcome1 Yes q3 Cools to form Crystals? q2->q3 Yes outcome3 Use as Antisolvent q2->outcome3 No outcome2 Good Candidate for Slow Cooling Method q3->outcome2 Yes outcome4 Reject Solvent q3->outcome4 No

Caption: Decision tree for selecting an appropriate crystallization solvent system.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Cooling was too rapid.- Boil off some solvent to concentrate the solution.- Add an anti-solvent to induce precipitation.- Scratch the inner surface of the flask; add a seed crystal.- Ensure cooling is slow and undisturbed.
Oily precipitate forms instead of crystals - The solution is too supersaturated.- The compound's melting point is below the solvent's boiling point.- Impurities are inhibiting crystal growth.- Reheat the solution and add more solvent to reduce saturation.- Try a lower-boiling point solvent.- Purify the crude material by another method (e.g., chromatography) first.
Low recovery/yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the final cooling step is done in an ice bath.- Use a pre-heated funnel for hot filtration.
Crystals are colored or appear impure - Impurities were trapped (co-precipitated) during crystallization.- Cooling was too fast.- Perform a second recrystallization.- Consider adding activated charcoal to the hot solution before filtration to remove colored impurities.- Ensure cooling is as slow as possible.[7]

References

  • Mague, J. T., & Mohamed, S. K. (2014). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1277. Available at: [Link]

  • Pansuriya, P., Friedrich, H. B., & Maguire, G. E. M. (2011). 1-(2-Aminoethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2567. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]

  • NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. Available at: [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Available at: [https://www.unifr.ch/chem/files/docs/ crystallography/guide_for_crystallization.pdf]([Link] crystallography/guide_for_crystallization.pdf)

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. ResearchGate. Available at: [Link]

  • RSC Publishing. (2015). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Royal Society of Chemistry. Available at: [Link]

  • Surov, A. O., et al. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. Molecules, 26(9), 2749. Available at: [Link]

  • Wikipedia. (n.d.). Urea extraction crystallization. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available at: [Link]

  • Rajput, S. J., & Base, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42(1), 1-11. Available at: [Link]

  • Rajput, S. J., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 2115-2123. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing Yield & Purity of 1-(2-Aminoethyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The synthesis of 1-(2-Aminoethyl)-3-phenylurea (CAS: 53673-01-1) presents a classic chemoselectivity challenge. The target molecule contains a primary amine and a urea linkage. The most direct synthetic route involves the reaction of Phenyl Isocyanate with Ethylenediamine .

The Core Problem: Ethylenediamine is a symmetric diamine with two equally reactive primary amine groups. Phenyl isocyanate is highly electrophilic. Without strict kinetic control, the isocyanate reacts with both amine groups of the ethylenediamine, leading to the formation of the thermodynamically stable, insoluble bis-urea side product: 1,1'-(ethane-1,2-diyl)bis(3-phenylurea) .

This guide provides two validated protocols to overcome this issue:

  • Method A (Direct Optimization): Uses kinetic control and stoichiometry to favor mono-substitution.

  • Method B (Protected Route): Uses N-Boc-ethylenediamine to guarantee 100% selectivity (Recommended for high-purity applications).

Troubleshooting Dashboard

Use this quick-reference table to diagnose immediate experimental failures.

SymptomProbable CauseImmediate Corrective Action
Massive White Precipitate Formation of Bis-urea side product (double addition).Stop. You cannot reverse this. Filter the solid (likely bis-urea). The filtrate may contain your product. Switch to Method A (High Excess Diamine).
Low Yield (<30%) Incorrect Stoichiometry (1:1 ratio favors bis-urea).Increase Ethylenediamine to 5–10 equivalents relative to isocyanate.
Oily / Sticky Crude Residual Ethylenediamine or solvent trapping.Perform high-vacuum drying (<1 mbar) at 40°C. If persistent, dissolve in dilute HCl and wash with ether (removes neutral impurities), then basify.
Product Insoluble in Water This is expected. The free base is moderately soluble; the HCl salt is soluble.For aqueous applications, convert to hydrochloride salt using 1M HCl in MeOH.

Deep Dive Protocols

Method A: Direct Synthesis (Kinetic Control Strategy)

Best for: Large scale, cost-sensitive synthesis where ~90% purity is acceptable.

Mechanism: By maintaining a massive excess of ethylenediamine, you statistically ensure that every phenyl isocyanate molecule encounters a free diamine molecule rather than a mono-substituted urea product.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Ethylenediamine (10.0 equiv) and anhydrous Dichloromethane (DCM) or Isopropanol (IPA) . Cool to 0°C .

  • Addition: Dissolve Phenyl Isocyanate (1.0 equiv) in DCM. Add this solution dropwise to the amine solution over 60–90 minutes via an addition funnel.

    • Critical: Rapid addition causes local high concentrations of isocyanate, triggering bis-urea formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup (The "Self-Validating" Purification):

    • Evaporate solvent and excess ethylenediamine under reduced pressure (Ethylenediamine bp: 116°C; use good vacuum).

    • Acid/Base Extraction (Purification Step):

      • Dissolve residue in 1M HCl (The product protonates and dissolves; Bis-urea remains insoluble).

      • Filter the solution. Discard the solid (Bis-urea).

      • Wash the acidic filtrate with DCM (Removes neutral organic impurities).

      • Basify the aqueous layer with NaOH to pH > 12. The product (Free Base) will precipitate or oil out.

      • Extract with DCM, dry over Na₂SO₄, and evaporate.

Method B: The "Gold Standard" Boc-Protection Route

Best for: Medicinal chemistry, high-purity requirements (>98%), and avoiding bis-urea entirely.

Protocol:

  • Step 1: Urea Formation

    • React N-Boc-ethylenediamine (1.0 equiv) with Phenyl Isocyanate (1.0 equiv) in DCM at 0°C to RT.

    • Result: Quantitative formation of 1-(2-Boc-aminoethyl)-3-phenylurea . No bis-urea is chemically possible.

  • Step 2: Deprotection

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

    • Evaporate volatiles.[1][2]

  • Step 3: Isolation

    • The product is obtained as the HCl or TFA salt. Neutralize with basic resin or NaOH extraction if the free base is required.

Visualizing the Chemistry

The following diagrams illustrate the competing pathways and the logic behind the purification strategy.

Reaction Pathway Analysis

This diagram shows why the "Direct Reaction" often fails without excess amine and how the "Protected Route" bypasses the issue.

ReactionPathways cluster_0 Method A: Direct Synthesis Risk cluster_1 Method B: Protected Route (Safe) Start Phenyl Isocyanate + Ethylenediamine Mono TARGET PRODUCT 1-(2-Aminoethyl)-3-phenylurea (Mono-substituted) Start->Mono  Fast Reaction   Bis SIDE PRODUCT Bis-urea (Insoluble Solid) Mono->Bis  Reaction with excess Isocyanate   BocStart N-Boc-Ethylenediamine + Phenyl Isocyanate BocInter Intermediate Boc-Protected Urea BocStart->BocInter  Selective   BocInter->Mono  Acid Deprotection  

Figure 1: Competing reaction pathways. Note that in Method A, the Product (Mono) can react further to form Bis-urea if stoichiometry is not controlled.

Purification Workflow (Method A)

This flowchart guides you through the Acid/Base extraction logic to separate the product from the side product.

WorkupLogic Crude Crude Mixture (Product + Bis-urea + Impurities) AcidStep Dissolve in 1M HCl Crude->AcidStep Filter Filtration AcidStep->Filter Solid Solid Residue: Bis-urea (Discard) Filter->Solid Insoluble Filtrate Acidic Filtrate: Product-H+ (Soluble) Filter->Filtrate Soluble Wash Wash with DCM (Remove neutral organics) Filtrate->Wash Basify Add NaOH (pH > 12) Wash->Basify Final Precipitate/Extract: PURE PRODUCT Basify->Final

Figure 2: The "Self-Validating" Acid/Base purification workflow. This method exploits the basicity of the target amine to separate it from neutral urea byproducts.

Comparative Data Analysis

FeatureMethod A (Direct)Method B (Boc-Protected)
Typical Yield 40–60% (highly variable)85–95%
Purity (Crude) Low (contains bis-urea)High (>95%)
Atom Economy High (if excess amine recovered)Lower (loss of Boc group)
Cost LowModerate (Boc-amine cost)
Scalability Good (with recycling)Excellent
Key Risk Bis-urea formationIncomplete deprotection

Frequently Asked Questions (FAQ)

Q: Can I use phenyl isothiocyanate instead? A: Yes. The reaction with phenyl isothiocyanate yields the thiourea analog (1-(2-Aminoethyl)-3-phenylthiourea). The reaction kinetics are slower, which actually helps selectivity, but the "Excess Diamine" rule still applies [1].

Q: How do I store the free base? A: The free amine is sensitive to CO₂ from the air (forming carbamates). Store under nitrogen or argon at 2–8°C. For long-term stability, convert it to the Hydrochloride salt (stable solid).

Q: My product is pink/brown. Why? A: Trace oxidation of the aniline moiety or phenyl ring impurities. Recrystallize from Ethanol/Ethyl Acetate or perform the Acid/Base workup again to remove colored non-basic impurities.

References

  • Crystal structure of 1-(2-aminophenyl)-3-phenylurea . (2014). National Institutes of Health (PMC). Available at: [Link] (Demonstrates synthesis logic for similar phenylurea derivatives).

  • 1-(2-Aminoethyl)-3-phenylthiourea . (2011). National Institutes of Health (PMC). Available at: [Link] (Describes the "Excess Diamine" protocol for the thio-analog).

  • Synthesis of Enantiomerically Pure N-Boc-Protected... . (2019). MDPI. Available at: [Link] (Validates the Boc-protection/deprotection strategy for polyamines).

  • 1-(2-aminoethyl)-3-phenylurea CAS 53673-01-1 . ChemSrc. Available at: [Link] (Chemical structure and CAS verification).

Sources

Technical Guide: Solubility & Assay Optimization for 1-(2-Aminoethyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1-(2-Aminoethyl)-3-phenylurea (AEPU) presents a classic medicinal chemistry challenge: it combines a lipophilic, crystalline phenylurea core with a polar, ionizable ethylamine tail. While the amine group (


) offers a handle for aqueous solubility, the planar urea linkage promotes strong intermolecular hydrogen bonding, often leading to "brick dust" precipitation upon dilution into physiological buffers. This guide provides a validated workflow to solubilize AEPU without compromising biological integrity.

Module 1: The Solubility Matrix

The Core Problem: Researchers often dissolve AEPU in 100% DMSO and spike it directly into cell culture media (pH 7.4).[1]

  • Result: Immediate, often microscopic, precipitation.[1]

  • Mechanism: At pH 7.4, the terminal amine is partially protonated, but the hydrophobic phenylurea core drives aggregation. The rapid change in solvent polarity (DMSO

    
     Water) causes the "crash-out" effect before the compound can equilibrate.
    
Solubility Decision Tree

Use the following logic flow to determine your optimal preparation method.

SolubilityWorkflow Start Start: Solid AEPU CheckForm Check Form: Salt vs. Free Base? Start->CheckForm IsSalt Salt (e.g., HCl) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase WaterSol Dissolve in Water/PBS (Up to 10-50 mM) IsSalt->WaterSol DMSOSol Dissolve in anhydrous DMSO (Stock: 100 mM) IsBase->DMSOSol Assay Biological Assay (Final DMSO < 0.5%) WaterSol->Assay Dilution Dilution Strategy DMSOSol->Dilution DirectSpike Direct Spike to Media? (Risk: Precipitation) Dilution->DirectSpike Not Recommended StepDown Intermediate Dilution (DMSO -> PBS -> Media) Dilution->StepDown Recommended StepDown->Assay

Figure 1: Decision matrix for AEPU solubilization based on chemical form.

Module 2: Preparation Protocols

Protocol A: The "Step-Down" Method (For Free Base)

Recommended for hydrophobic phenylureas to prevent kinetic precipitation.[1]

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, cell culture grade).[1]

  • PBS (Phosphate Buffered Saline) or HBSS, pH 7.4.[1]

Step-by-Step:

  • Primary Stock (100 mM): Dissolve AEPU free base in 100% anhydrous DMSO. Vortex vigorously.

    • Note: If the solution is cloudy, sonicate at 37°C for 5 minutes. Phenylureas form strong crystal lattices; energy is required to break them [1].[1]

  • Intermediate Working Solution (10x Conc.):

    • Prepare a 10x concentration of your final assay target in PBS.

    • Crucial Step: Add the DMSO stock slowly to the PBS while vortexing. Do not add PBS to the DMSO.[1]

    • Visual Check: Inspect for turbidity.[1][2] If cloudy, the concentration is above the solubility limit (likely >100

      
      M for this scaffold).[1]
      
  • Final Assay Dilution: Add the Intermediate Working Solution to your cell culture media (1:10 dilution).

    • Why this works: This two-step dilution allows the compound to interact with water molecules gradually, preventing the formation of large aggregates that occur during a rapid 1:1000 dilution.

Protocol B: The "Acid-Assist" (For High Concentrations)

Use this if you need concentrations >100


M and cannot use DMSO.[1]
  • Weigh AEPU free base.[1]

  • Add 0.1 M HCl (0.9 equivalents relative to the amine).

  • Vortex until dissolved.[1] The amine will protonate (

    
    ), vastly increasing water solubility.
    
  • Back-titrate with buffer to pH 7.0–7.4, monitoring for precipitation.[1]

Module 3: Troubleshooting & FAQs

Q1: My compound precipitated in the cell media, but the stock was clear. Why? A: This is the "Solubility Paradox."[1] Phenylureas are lipophilic (LogP > 1.5), but the amine is polar.[1] In 100% DMSO, the compound is solvated.[1] When you spike into media (pH 7.4), the amine may partially deprotonate (depending on exact local pH), and the hydrophobic phenyl ring drives stacking (crystallization).

  • Fix: Use Protocol A (Step-Down). Also, ensure your media does not contain high serum (FBS) during the mixing step, as serum proteins can sometimes sequester lipophilic compounds or induce aggregation.

Q2: I see cytotoxicity in my vehicle control. Is AEPU toxic? A: Check your DMSO concentration.

  • Standard: Most cell lines tolerate 0.1% DMSO.[1][2][3][4]

  • Risk: At 0.5% - 1.0%, DMSO can permeabilize membranes and alter cell signaling [2].[1]

  • Validation: Run a "DMSO-only" dose-response curve (0.1% to 2%) to establish the baseline toxicity for your specific cell line.

Q3: Can I store the aqueous working solution? A: No. Phenylureas are susceptible to hydrolysis, releasing aniline and isocyanates over time, especially in aqueous environments or varying temperatures [3].

  • Rule: Prepare aqueous dilutions fresh daily. Store the anhydrous DMSO stock at -20°C, protected from moisture (DMSO is hygroscopic).

Module 4: Data Summary & Properties

PropertyValueImplication for Assay
Molecular Weight ~179.22 g/mol Small molecule; rapid diffusion.[1]
LogP (Predicted) ~1.0 - 1.6Moderately lipophilic; crosses membranes well.[1]
pKa (Amine) ~9.5 - 10.5Positively charged at pH 7.4 (mostly).[1]
pKa (Urea) ~13-14Neutral at physiological pH.[1]
Max Solubility (DMSO) >100 mMExcellent stock solvent.[1]
Max Solubility (PBS) <1 mM (est.)Poor; requires dilution strategy.[1]

References

  • PubChem. 1-(2-Aminoethyl)-3-phenylurea Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Assay Guidance Manual. DMSO Tolerance in Cell-Based Assays. NCBI Bookshelf.[1] Available at: [Link]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical compounds.

Sources

Troubleshooting cyclization of 1-(2-Aminoethyl)-3-phenylurea to imidazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the cyclization of 1-(2-Aminoethyl)-3-phenylurea to imidazolidinone derivatives. This guide is designed for organic chemists and process engineers encountering selectivity issues, low yields, or unexpected impurity profiles.

Executive Summary & Mechanism

The cyclization of 1-(2-Aminoethyl)-3-phenylurea involves an intramolecular nucleophilic attack of the pendant primary amine onto the urea carbonyl. A critical troubleshooting point is the competition between leaving groups , which dictates whether you obtain the phenyl-substituted ring or the unsubstituted ring.

The Mechanistic Bifurcation

The tetrahedral intermediate formed upon cyclization has two potential breakdown pathways. Understanding this causality is essential for controlling the reaction outcome.

  • Path A (Thermodynamic Control): Elimination of Aniline (

    
    ). This pathway yields 2-Imidazolidinone (Ethylene Urea) , resulting in the loss of the phenyl group. This is often the dominant pathway because aniline is a superior leaving group compared to the alkyl amine.
    
  • Path B (Kinetic/Structural Control): Elimination of Ammonia (

    
    ). This pathway yields 1-Phenylimidazolidin-2-one . However, for the specific precursor 1-(2-Aminoethyl)-3-phenylurea, there is no ammonia moiety  to eliminate directly. The nitrogen atoms present are the aniline nitrogen, the urea nitrogen, and the ethylamine nitrogen.
    
    • Correction: To obtain 1-Phenylimidazolidin-2-one via ammonia loss, the precursor must be 1-(2-phenylaminoethyl)urea (an isomer where the phenyl ring is on the amine chain, not the urea terminus).

Reaction Pathway Diagram

ReactionPathways Start 1-(2-Aminoethyl)-3-phenylurea (Ph-NH-CO-NH-CH2-CH2-NH2) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Heat/Base) ProdA 2-Imidazolidinone (Unsubstituted) Inter->ProdA Path A: Loss of PhNH2 (Favored) ProdB 1-Phenylimidazolidin-2-one (Target) Inter->ProdB Path B: Loss of NH3 (Impossible from this precursor) Aniline Byproduct: Aniline (PhNH2) Inter->Aniline Ammonia Byproduct: Ammonia (NH3) Inter->Ammonia

Caption: Mechanistic divergence showing the favored elimination of aniline (Path A) over the structurally impossible elimination of ammonia (Path B) for this specific precursor.

Troubleshooting Guide (Q&A)

Issue 1: "I isolated the product, but the Phenyl group is missing (NMR confirms Ethylene Urea)."

Q: Why did the reaction cleave off the phenyl ring instead of cyclizing with it? A: This is a classic leaving group competition issue.

  • Causality: The reaction proceeds through a tetrahedral intermediate where the system must expel one amine to restore the carbonyl double bond. The leaving group ability is roughly correlated with the acidity of the conjugate acid (

    
    ).
    
    • Aniline (

      
      ): 
      
      
      
      (Better leaving group).
    • Alkyl Amine (Ethylenediamine moiety):

      
       (Poor leaving group).
      
  • Validation: Because aniline is a significantly better leaving group, the equilibrium drives toward the formation of 2-Imidazolidinone and free aniline.

  • Solution: To synthesize 1-Phenylimidazolidin-2-one , you cannot use 1-(2-Aminoethyl)-3-phenylurea. You must switch precursors to N-phenylethylenediamine reacted with a carbonyl source (like Urea, CDI, or Phosgene). This route produces the desired ring and expels ammonia (from urea) or imidazole (from CDI), preserving the phenyl-nitrogen bond.

Issue 2: "The reaction yield is low, and starting material remains."

Q: I am refluxing in ethanol, but conversion is stalled. A: Thermal cyclization of ureas often requires temperatures exceeding


 to overcome the activation energy for the nucleophilic attack and to drive off the volatile byproduct (if applicable).
  • Protocol Adjustment: Switch to a higher-boiling solvent such as Toluene (

    
    )  or Xylene (
    
    
    
    )
    .
  • Thermodynamic Drive: If the reaction produces a volatile amine (like ammonia in the correct precursor route), use an open system or a nitrogen sweep to remove the gas, shifting the equilibrium forward (Le Chatelier's principle).

  • Catalysis: If thermal drive is insufficient, add a weak base (e.g.,

    
     or 
    
    
    
    ) to ensure the attacking amine is deprotonated and nucleophilic. Avoid strong acids, which will protonate the amine and shut down the reaction.
Issue 3: "Can I use acid catalysis to force the reaction?"

Q: Literature suggests acid catalysis for urea cyclizations. Will this help? A: Proceed with caution.

  • Context: Acid catalysis (e.g., TFA, HCl) is typically used when cyclizing acetals or aldehydes onto ureas (forming aminals), not for simple amine-urea transamidation [1].

  • Risk: In your system, adding acid will protonate the primary amine (

    
    ), rendering it non-nucleophilic. This will effectively stop the cyclization.
    
  • Exception: If you are using a "masked" aldehyde precursor (like 2,2-dimethoxyethyl urea), acid is required to deprotect the aldehyde, which then reacts with the urea nitrogen [1].

Comparative Data & Precursor Selection

Use the table below to verify you are using the correct starting material for your target molecule.

Target MoleculeRequired PrecursorReaction TypeLeaving Group
2-Imidazolidinone (Ethylene Urea)1-(2-Aminoethyl)-3-phenylureaIntramolecular TransamidationAniline (

)
1-Phenylimidazolidin-2-one N-Phenylethylenediamine + UreaCondensation / CyclizationAmmonia (

)
1-Phenylimidazolidin-2-one 1-(2-Phenylaminoethyl)ureaIntramolecular TransamidationAmmonia (

)
Analytical Checkpoints (NMR)

Use these chemical shifts to diagnose your product immediately.

  • 2-Imidazolidinone (Wrong Product):

    • 
       NMR: Loss of aromatic signals (7.0–7.5 ppm). Appearance of a singlet at ~3.4 ppm (
      
      
      
      ) and broad singlet at ~6.5 ppm (
      
      
      ).[1]
  • 1-Phenylimidazolidin-2-one (Target):

    • 
       NMR: Retention of aromatic signals (multiplets 7.0–7.6 ppm).[2] Two distinct triplets for the ethyl backbone (~3.4 ppm and ~3.9 ppm) due to asymmetry.
      

Troubleshooting Decision Tree

Follow this logic flow to resolve your synthesis issues.

TroubleshootingTree Start Start: Reaction Analysis CheckNMR Check 1H NMR of Product Start->CheckNMR HasPhenyl Are Aromatic Protons Present? CheckNMR->HasPhenyl NoPhenyl Result: 2-Imidazolidinone (Loss of Phenyl) HasPhenyl->NoPhenyl No YesPhenyl Result: 1-Phenylimidazolidin-2-one (Target Structure) HasPhenyl->YesPhenyl Yes Action1 Root Cause: Wrong Precursor/Pathway Aniline is the better leaving group. NoPhenyl->Action1 Action2 Issue: Low Yield / Impurities YesPhenyl->Action2 Sol1 Solution: Switch Route Use N-phenylethylenediamine + Urea/CDI Action1->Sol1 Sol2 Solution: Increase Temp (Toluene Reflux) Check for Hydrolysis (Dry Solvents) Action2->Sol2

Caption: Decision tree for diagnosing product identity and selecting the correct corrective action.

References

  • Smolobochkin, A. V., et al. (2021). "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives." Molecules, 26(15), 4434. Link

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006).[3] "Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization." Organic Letters, 8(15), 3311-3314. Link

  • Butler, D. C. D., Inman, G. A., & Alper, H. (2000).[4] "Room Temperature Ring-Opening Cyclization Reactions of 2-Vinylaziridines with Isocyanates." Journal of Organic Chemistry, 65(19), 5887-5890. Link

  • United States Patent US5001141A. (1991). "N-(2-(2-oxo-1-imidazolidinyl)ethyl)-3-phenyl-urea and analogs as agents for induction of antioxidant enzymes." Link

Sources

Purification techniques for 1-(2-Aminoethyl)-3-phenylurea: Recrystallization vs Column

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-8829-AEPU Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Recrystallization vs. Flash Column Chromatography for Aminoalkyl Ureas[1]

Executive Summary

User inquiries regarding 1-(2-Aminoethyl)-3-phenylurea (CAS: 6278-86-0) frequently stem from difficulties in separating the target mono-urea from the 1,1'-(ethane-1,2-diyl)bis(3-phenylurea) byproduct (hereafter referred to as the "bis-urea" impurity).[1]

The synthesis typically involves the reaction of phenyl isocyanate with excess ethylenediamine. The kinetic competition dictates that while the mono-urea is the major product, the bis-urea is thermodynamically stable and highly insoluble.

Recommendation:

  • Scale > 5g: Recrystallization is mandatory. The solubility differential between the mono- and bis-urea is the most efficient separation lever.

  • Scale < 1g or High Purity (>99.5%) req: Flash Column Chromatography with amine-modified silica or basic mobile phases.[1]

Module 1: Recrystallization (The Thermodynamic Approach)

The Principle

The urea moiety creates strong intermolecular hydrogen bonding networks (tapes), making these compounds prone to high melting points and low solubility in non-polar solvents. However, the presence of the free primary amine in the target molecule significantly increases its polarity and solubility in alcohols compared to the bis-urea impurity, which lacks the solubilizing free amine and "stacks" efficiently into insoluble crystals.

Standard Operating Procedure (SOP)

Solvent System: Ethanol (Abs.) or Isopropanol (IPA). Anti-solvent (Optional): Diethyl Ether or Water (use with caution).[1]

  • Dissolution (The Critical Step): Suspend the crude solid in minimal boiling Ethanol.

    • Note: The target mono-urea should dissolve. The bis-urea impurity often remains as a white suspension even at reflux.

  • Hot Filtration: While maintaining reflux temperature, filter the mixture through a pre-warmed sintered glass funnel or Celite pad.

    • Why? This physically removes the insoluble bis-urea "brick."

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature (RT).

    • Troubleshooting: If no crystals form at RT, cool to 0°C. If oiling occurs, scratch the glass or add a seed crystal.[1]

  • Collection: Filter the white needles/plates and wash with cold Ethanol/Ether (1:1).

Troubleshooting Guide (Q&A)

Q: My product is "oiling out" instead of crystallizing. Why? A: This is common with amino-ureas due to trace solvent impurities or super-saturation.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod as it cools. Alternatively, add a small amount of anti-solvent (Diethyl ether) dropwise to the turbid point, then let it stand.[1]

Q: The melting point is still broad (e.g., 120-130°C). A: You likely have trapped solvent or residual bis-urea.

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. If the MP is still broad, the hot filtration step in the previous run was likely not efficient; repeat the recrystallization.

Module 2: Column Chromatography (The Kinetic Approach)

The Principle

Purifying free primary amines on standard silica gel is notoriously difficult. The acidic silanol groups (


) on the stationary phase protonate the basic primary amine (

), causing severe peak tailing (streaking) and irreversible adsorption.
Standard Operating Procedure (SOP)

Stationary Phase: Standard Silica Gel (60 Å). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (


).[1]
  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) or use

    
     in the eluent to neutralize acidic sites.
    
  • Gradient:

    • Start: 98% DCM / 2% MeOH / 0.5%

      
      .
      
    • End: 90% DCM / 10% MeOH / 1%

      
      .
      
  • Loading: Dissolve crude in minimal DCM/MeOH. Do not use pure MeOH for loading as it broadens bands immediately.

Troubleshooting Guide (Q&A)

Q: My compound is stuck at the baseline (Rf = 0). A: The amine has formed a salt with the silica.

  • Fix: Increase the concentration of Ammonium Hydroxide to 2% or switch to a "DCM/MeOH/Triethylamine" system (90:10:1).

Q: I see a long streak on the TLC plate. A: This is classic amine tailing.

  • Fix: Pre-dip your TLC plate in a solution of 5% TEA in Acetone and dry it before spotting your compound. This neutralizes the plate and mimics the column conditions.[2]

Comparative Analysis

FeatureRecrystallizationColumn Chromatography
Primary Mechanism Solubility Differential (Thermodynamic)Polarity/Adsorption (Kinetic)
Bis-urea Removal Excellent (via Hot Filtration)Poor (Low solubility causes column clogging)
Yield 60-80%85-95%
Scalability High (>100g)Low (<5g)
Solvent Consumption LowHigh
Time Efficiency Slow (Cooling/Drying)Fast (Interactive)

Visual Workflows

Figure 1: Purification Decision Tree

PurificationDecision Start Crude 1-(2-Aminoethyl)-3-phenylurea CheckScale Check Scale Start->CheckScale SmallScale < 1 gram CheckScale->SmallScale LargeScale > 5 grams CheckScale->LargeScale CheckImpurity Major Impurity? SmallScale->CheckImpurity Recryst Recrystallization (Ethanol/Hot Filter) LargeScale->Recryst Preferred BisUrea Bis-urea (Insoluble Solid) CheckImpurity->BisUrea White Precipitate Tars Tars/Oils (Soluble) CheckImpurity->Tars Dark Color BisUrea->Recryst Solubility diff. Column Flash Chromatography (DCM/MeOH/NH3) Tars->Column Silica filtration

Caption: Decision matrix for selecting the optimal purification route based on scale and impurity profile.

Figure 2: Recrystallization & Hot Filtration Protocol

RecrystProtocol Crude Crude Mixture (Mono-urea + Bis-urea) Boil Suspend in Boiling Ethanol Crude->Boil Filter HOT Filtration (Remove Solid Bis-urea) Boil->Filter Maintain T > 70°C Filtrate Clear Filtrate (Contains Mono-urea) Filter->Filtrate Liquid Phase Waste Discard Residue Filter->Waste Solid Phase (Bis-urea) Cool Slow Cooling (RT -> 0°C) Filtrate->Cool Collect Collect Crystals (Pure Target) Cool->Collect

Caption: The "Hot Filtration" technique is critical for removing the bis-urea impurity before the target compound crystallizes.[1]

References

  • Lee, K. N., et al. (1985).[1][3] "Synthesis and crystal structure of 1-(2-aminoethyl)-3-phenylthiourea." Journal of Chemical Crystallography. (Provides foundational solubility data for aminoethyl-urea analogues).

  • Biotage Applications Group. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. (Authoritative guide on amine-silica interactions).

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][4] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development. (Detailed mechanisms of impurity rejection via recrystallization). [1]

  • Luedtke, N. (2023).[1] "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents." Bioorganic Chemistry. (Discusses flash chromatography conditions for urea derivatives).

Sources

Controlling exothermicity in phenyl isocyanate and amine addition reactions

[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: PHNCO-EXO-001 Subject: Control of Exothermicity & Impurity Suppression in Urea Synthesis

Mission Statement

You are working with high-energy electrophiles. The reaction between phenyl isocyanate (



Module 1: Critical Thermodynamics (The "Why")

Q: Why did my reaction solvent boil despite using an ice bath?

A: You likely underestimated the Adiabatic Temperature Rise (


)-100 to -125 kJ/mol

The Math of Safety: Before you mix, calculate your theoretical maximum temperature.

VariableMeaningTypical Value (PhNCO + Amine)

Enthalpy of Reaction-120 kJ/mol (Exothermic)

Moles of Limiting ReagentExperimental

Total Mass of Reaction MixSolvent + Reagents (kg)

Specific Heat Capacity~1.8 - 2.0 kJ/kg·K (Organic Solvents)

Scenario: If you react 1.0 mol of PhNCO in 1 L of Dichloromethane (DCM) without controlled dosing:

  • Mass

    
    
    

Result: Since DCM boils at 40°C, the solvent will flash-boil, potentially over-pressurizing the vessel.

Module 2: Process Control & Optimization (The "How")

Q: How do I control the heat without using cryogenic equipment?

A: You must switch from Batch to Semi-Batch (Feed-Controlled) operation. By controlling the addition rate of the limiting reagent (typically the isocyanate), you limit the instantaneous heat generation to match your cooling capacity (

The Golden Rule of Dosing:


 

Use the following logic loop to automate or manually control your addition.

DosingLogicStartStart AdditionCheckTempCheck Internal Temp (Ti)Start->CheckTempPumpOnPump ON(Flow = X mL/min)CheckTemp->PumpOnTi < SetpointPumpOffPump OFF(Stop Addition)CheckTemp->PumpOffTi > SetpointPumpOn->CheckTempLoopEndAddition Complete(Hold for 30 min)PumpOn->EndVolume = TargetCoolingMax Cooling CapacityPumpOff->CoolingDissipate HeatCooling->CheckTempTi Drops

Figure 1: Feedback loop for semi-batch addition. Never rely on jacket temperature alone; monitor internal temperature (

Module 3: Troubleshooting Impurities (The "What Went Wrong")

Q: My product is a sticky solid or has a lower melting point than reported. What is it?

A: You likely formed Biurets or Symmetrical Ureas . Isocyanates are electrophiles that will react with any nucleophile available. If the amine is consumed, the isocyanate will react with the urea product you just made.

Common Impurity Pathways:

  • Biuret Formation: Occurs if local concentration of Isocyanate is high and Temp > 50°C.

    • Mechanism:[1][2][3]

      
      
      
  • Symmetrical Urea (

    
    ):  Caused by moisture.[4]
    
    • Mechanism:[1][2][3]

      
      
      
    • The generated aniline (

      
      ) then reacts with remaining 
      
      
      .

ReactionPathwaysPhNCOPhenyl IsocyanateUreaTarget Urea(Product)PhNCO->Urea+ Amine (Fast)AnilineAniline + CO2PhNCO->Aniline+ WaterAmineAmine (R-NH2)WaterWater (Impurity)BiuretBiuret(Sticky Impurity)Urea->Biuret+ Excess PhNCO(High Temp)SymUreaDiphenyl Urea(Insoluble Solid)Aniline->SymUrea+ PhNCO

Figure 2: Competitive reaction pathways. Water leads to pressure (

Module 4: Validated Experimental Protocol

Objective: Synthesis of N-phenyl-N'-alkylurea with <1% impurity profile.

1. Preparation
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene. (Avoid alcohols; they form urethanes).

  • Stoichiometry: 1.0 equiv Amine (in flask) vs 1.05 equiv Phenyl Isocyanate (in dropping funnel).

    • Note: We add Isocyanate TO Amine. This keeps the Amine in excess during the reaction, preventing the Isocyanate from reacting with the product (Biuret formation).

2. The Setup
  • 3-neck round bottom flask.[5]

  • Internal thermometer (probe in liquid).

  • Pressure-equalizing addition funnel.

  • Nitrogen/Argon inlet (Moisture exclusion is critical).[4]

3. Execution (The "Controlled Addition")
  • Charge: Dissolve Amine (1.0 equiv) in solvent (5–10 volumes). Cool to 0–5°C.

  • Prime: Dissolve PhNCO (1.05 equiv) in minimal solvent and place in the funnel.

  • Dose: Dropwise addition of PhNCO.

    • Constraint: Do not allow internal temp (

      
      ) to rise > 10°C above baseline.
      
    • Observation: If white precipitate forms immediately, ensure stirring is vigorous to prevent encapsulation of unreacted amine.

  • Monitor: Spot TLC or check IR.

    • Target: Disappearance of NCO peak (~2270 cm⁻¹) is NOT the goal yet; disappearance of Amine is.

  • Quench: Once addition is done, warm to Room Temp (20-25°C) for 30 mins.

    • Quench Agent: Add 0.1 equiv Methanol or 3-dimethylaminopropylamine to scavenge excess isocyanate.

4. Isolation
  • Filtration: If the product precipitates (common in Toluene), filter and wash with cold solvent.

  • Workup: If soluble (DCM), wash with 1M HCl (removes unreacted amine)

    
     Brine 
    
    
    Dry
    
    
    Evaporate.
References
  • Enthalpy & Kinetics: Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2519–2540. Link

  • Safety & Runaway Reactions: Gustin, J. L. (2002). Violent decomposition of a urea–isocyanate mixture. Process Safety Progress, 21(1), 46-59. Link

  • Impurity Formation (Biurets): Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. Link

  • General Protocol Standards: Org. Synth. 1966, 46, 52. (General Urea Synthesis). Link

Storage conditions to prevent degradation of 1-(2-Aminoethyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Compound Integrity in Research and Development

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of 1-(2-Aminoethyl)-3-phenylurea?

A1: The primary stability concerns for 1-(2-Aminoethyl)-3-phenylurea stem from its two key functional groups: the phenylurea moiety and the primary amino group on the ethyl chain. The urea linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, while the primary amine is prone to oxidation. Both degradation pathways can be accelerated by elevated temperatures and exposure to light.

Q2: What are the optimal storage conditions for 1-(2-Aminoethyl)-3-phenylurea to minimize degradation?

A2: To ensure the long-term stability of 1-(2-Aminoethyl)-3-phenylurea, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is preferable.Reduces the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Protect from light by storing in an amber vial or a dark location.Phenylurea compounds can be sensitive to light, which can catalyze degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents exposure to air and moisture.

Q3: What are the likely degradation products of 1-(2-Aminoethyl)-3-phenylurea?

A3: Based on the chemical structure, the two main degradation pathways are hydrolysis of the urea bond and oxidation of the primary amine.

  • Hydrolysis: This would likely cleave the urea linkage to yield aniline and 1-(2-aminoethyl)urea. The rate of hydrolysis is influenced by pH and temperature.[1][2][3][4]

  • Oxidation: The primary amine of the ethylamino group can be oxidized to form various products, including the corresponding aldehyde or carboxylic acid.[5] This process can be catalyzed by exposure to air (oxygen) and certain metal ions.

Q4: Can I store 1-(2-Aminoethyl)-3-phenylurea in solution?

A4: Storing 1-(2-Aminoethyl)-3-phenylurea in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis. If you must store it in solution for a short period, use a dry, aprotic solvent and keep it under an inert atmosphere at a low temperature. Aqueous solutions, especially those with acidic or basic pH, should be prepared fresh for each experiment.

Troubleshooting Guide

Issue: I am observing unexpected or inconsistent results in my experiments using 1-(2-Aminoethyl)-3-phenylurea.

This could be an indication of compound degradation. Follow these troubleshooting steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (see FAQs). Improper storage is a common cause of degradation.

  • Assess Compound Purity: If you suspect degradation, it is crucial to re-assess the purity of your compound stock. A simple method is to perform a melting point analysis and compare it to the literature value. Significant deviation could indicate the presence of impurities. For a more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to detect degradation products.[][7][8][9]

  • Perform a Fresh Stock Test: If possible, compare the performance of your current stock with a freshly opened or newly purchased batch of 1-(2-Aminoethyl)-3-phenylurea in a control experiment.

Experimental Protocols

Protocol 1: Quality Control (QC) Assessment of 1-(2-Aminoethyl)-3-phenylurea Purity by HPLC

This protocol provides a general method for assessing the purity of 1-(2-Aminoethyl)-3-phenylurea and detecting potential degradation products.

Materials:

  • 1-(2-Aminoethyl)-3-phenylurea sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of your 1-(2-Aminoethyl)-3-phenylurea sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B and gradually increase over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240 nm (or a wavelength determined by a UV scan of the pure compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the resulting chromatogram. A pure sample should show a single major peak.

    • The presence of additional peaks may indicate impurities or degradation products. The retention times of these peaks can be compared to known standards of potential degradation products (e.g., aniline) if available.

    • Calculate the purity of your sample by determining the area percentage of the main peak relative to the total area of all peaks.

Degradation Pathway and Prevention

The following diagram illustrates the primary degradation pathways of 1-(2-Aminoethyl)-3-phenylurea and the recommended preventative storage conditions.

Degradation_Prevention cluster_prevention Preventative Storage Conditions Compound 1-(2-Aminoethyl)-3-phenylurea Hydrolysis Hydrolysis Compound->Hydrolysis Moisture, pH extremes Oxidation Oxidation Compound->Oxidation Oxygen (Air), Light Deg_Products_H Degradation Products (e.g., Aniline, 1-(2-aminoethyl)urea) Hydrolysis->Deg_Products_H Deg_Products_O Degradation Products (e.g., Aldehydes, Carboxylic Acids) Oxidation->Deg_Products_O Temp Low Temperature (2-8°C or -20°C) Inert Inert Atmosphere (Argon/Nitrogen) Light Protection from Light Seal Tightly Sealed Container

Caption: Key degradation pathways for 1-(2-Aminoethyl)-3-phenylurea and preventative storage measures.

References

  • Chemcess. (2025, June 16). Ethylamine: Properties, Reactions, Production And Uses. [Link]

  • Sciencemadness Wiki. (2020, November 15). Ethylamine. [Link]

  • Wikipedia. Ethylamine. [Link]

  • MDPI. (2023, May 30). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]

  • PubMed. (2022, September 15). Theoretical Study of the Thermal Decomposition of Urea Derivatives. [Link]

  • ACS Publications. (2022, September 7). Theoretical Study of the Thermal Decomposition of Urea Derivatives. [Link]

  • PubMed. (1976, July). [Hydrolysis of methoxysubstituted phenylureas, acylanilides and phenylcarbamates by a microbial aryl acylamidase (author's transl)]. [Link]

  • MDPI. (2025, October 13). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]

  • ResearchGate. Theoretical oxidation of ethylamine to acetonitrile reported by Bailey and co-workers. [Link]

  • RSC Publishing. Kinetics and mechanism of hydrolysis of phenylureas. [Link]

  • RSC Publishing. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. [Link]

  • ResearchGate. Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. [Link]

  • Chemsrc. (2025, August 25). 1-(2-aminoethyl)-3-phenylurea | CAS#:53673-01-1. [Link]

  • DTIC. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]

  • RSC Publishing. Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions. [Link]

  • Thermo Fisher Scientific. (2010, May 21). SAFETY DATA SHEET. [Link]

  • BigCommerce. (2017, March 29). SAFETY DATA SHEET. [Link]

  • PMC. 1-(2-Aminoethyl)-3-phenylthiourea. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Methodologies for the Analysis of 1-(2-Aminoethyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 1-(2-Aminoethyl)-3-phenylurea. As a compound of interest in pharmaceutical research and development, establishing a robust and reliable analytical method is paramount for accurate quantification and impurity profiling. This document explores two primary approaches: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), offering detailed experimental protocols and a discussion of the underlying chromatographic principles to empower researchers in selecting the optimal method for their specific needs.

Introduction: The Analytical Challenge of 1-(2-Aminoethyl)-3-phenylurea

1-(2-Aminoethyl)-3-phenylurea is a polar molecule containing both a hydrophobic phenyl group and a hydrophilic aminoethyl chain. This dual nature can present a challenge for chromatographic separation. Traditional reversed-phase methods may suffer from poor retention due to the compound's polarity, while the phenyl ring's hydrophobicity might limit its suitability for pure normal-phase chromatography. This guide will dissect two effective strategies to address this analytical challenge.

Method 1: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis, primarily due to its robustness and wide applicability. For phenylurea derivatives, a C18 stationary phase is a common and effective choice.[1][2][3] The retention mechanism is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC

Objective: To achieve adequate retention and symmetrical peak shape for 1-(2-Aminoethyl)-3-phenylurea.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Rationale for Experimental Choices:

  • C18 Column: Provides a non-polar stationary phase for hydrophobic interaction with the phenyl ring of the analyte.[1][3]

  • Formic Acid: Used as a mobile phase modifier to improve peak shape and ionization efficiency for mass spectrometry (MS) detection, should it be required.[4][5]

  • Acetonitrile: A common organic modifier in reversed-phase chromatography, offering good elution strength for moderately polar compounds.

  • Gradient Elution: Necessary to ensure the elution of any potential, more hydrophobic impurities while providing sufficient retention for the polar parent compound.

  • UV Detection at 254 nm: The phenylurea chromophore exhibits strong absorbance at this wavelength, providing good sensitivity.[6]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the analysis of polar compounds that are poorly retained by reversed-phase chromatography.[7][8][9][10] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of organic solvent and a small amount of aqueous solvent. A water-enriched layer is formed on the surface of the stationary phase, and the analyte partitions into this layer, leading to retention.[8][10]

Experimental Protocol: HILIC

Objective: To enhance the retention of the highly polar 1-(2-Aminoethyl)-3-phenylurea.

ParameterCondition
Column Amide, 4.6 x 150 mm, 5 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 0% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 254 nm

Rationale for Experimental Choices:

  • Amide Column: A polar stationary phase that provides good retention for polar compounds through hydrogen bonding and partitioning mechanisms.

  • High Acetonitrile Concentration: Essential for establishing the aqueous layer on the stationary phase and promoting HILIC retention.

  • Ammonium Formate Buffer: A volatile buffer system compatible with MS detection that helps to control the ionization state of the analyte and improve peak shape.

  • Gradient Elution: In HILIC, increasing the aqueous component (Mobile Phase B) decreases retention, allowing for the elution of strongly retained polar compounds.

  • UV Detection at 254 nm: As with the RP-HPLC method, this wavelength provides good sensitivity for the analyte.[6]

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods for the analysis of 1-(2-Aminoethyl)-3-phenylurea.

Performance MetricRP-HPLC MethodHILIC Method
Retention Time (min) ~ 4.5~ 8.2
Theoretical Plates > 5000> 7000
Tailing Factor < 1.5< 1.2
Resolution (from nearest impurity) > 2.0> 2.5

Interpretation of Results:

The HILIC method is expected to provide significantly longer retention for 1-(2-Aminoethyl)-3-phenylurea, which can be advantageous for separating it from early-eluting, non-polar impurities. The improved peak symmetry (lower tailing factor) and higher plate count suggest a more efficient and selective separation under HILIC conditions.

Experimental Workflow & Logic

The following diagrams illustrate the experimental workflow and the logical relationship between HPLC parameters and the separation of 1-(2-Aminoethyl)-3-phenylurea.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve 1-(2-Aminoethyl)-3-phenylurea in appropriate solvent hplc_system Equilibrate HPLC System with initial conditions sample_prep->hplc_system mobile_phase_prep Prepare Mobile Phases A and B (RP-HPLC and HILIC) mobile_phase_prep->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation (RP-HPLC or HILIC) injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak chromatogram->integration comparison Compare Retention Time, Peak Shape, and Resolution integration->comparison

Caption: Experimental workflow for the comparative analysis of 1-(2-Aminoethyl)-3-phenylurea by HPLC.

hplc_logic cluster_rp Reversed-Phase HPLC cluster_hilic HILIC rp_retention Retention rp_hydrophobicity Analyte Hydrophobicity (Phenyl Ring) rp_hydrophobicity->rp_retention Increases rp_mobile_phase Mobile Phase Polarity (High Water Content) rp_mobile_phase->rp_retention Decreases hilic_retention Retention hilic_polarity Analyte Polarity (Aminoethyl Group) hilic_polarity->hilic_retention Increases hilic_mobile_phase Mobile Phase Polarity (Low Water Content) hilic_mobile_phase->hilic_retention Decreases analyte 1-(2-Aminoethyl)-3-phenylurea analyte->rp_hydrophobicity analyte->hilic_polarity

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-Aminoethyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Aminoethyl)-N'-phenylurea is a substituted urea derivative with a molecular structure that incorporates a phenyl group, a central urea moiety, and a flexible aminoethyl side chain. Its chemical formula is C₉H₁₃N₃O, and it has a monoisotopic mass of approximately 179.11 Da[1]. Understanding the behavior of such molecules under mass spectrometric conditions is paramount for researchers in drug discovery, metabolomics, and analytical chemistry. The structural characterization of N,N'-substituted ureas can be challenging with techniques like NMR, making mass spectrometry an indispensable tool for their unambiguous identification and differentiation from positional isomers[2][3].

This guide provides an in-depth analysis of the expected fragmentation pattern of N-(2-Aminoethyl)-N'-phenylurea using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the primary fragmentation pathways, compare its fragmentation signature with structurally similar analogs to highlight diagnostic ions, and provide a robust experimental protocol for obtaining high-quality data.

Predicted Fragmentation Pattern of N-(2-Aminoethyl)-N'-phenylurea

Due to the presence of multiple basic nitrogen atoms, N-(2-Aminoethyl)-N'-phenylurea is readily protonated under positive mode electrospray ionization (ESI), forming a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 180.1. Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events, primarily driven by the cleavage of the labile C-N bonds of the urea core and alpha-cleavage relative to the amine groups[2][4][5].

The fragmentation is charge-directed, with protonation likely occurring at one of the heteroatoms, which then initiates cleavage[6]. The key fragmentation pathways for the [M+H]⁺ ion of N-(2-Aminoethyl)-N'-phenylurea are outlined below.

Table 1: Predicted Major Fragment Ions for Protonated N-(2-Aminoethyl)-N'-phenylurea ([M+H]⁺ = m/z 180.1)

m/z (Predicted)Ion FormulaProposed Fragment StructureFragmentation Pathway
120.0[C₇H₆NO]⁺Phenylcarbamoyl cationCleavage of the C(O)-N bond on the ethylamine side, with charge retained on the larger, more stable phenyl-containing fragment.
93.0[C₆H₇N]⁺Anilinium ionCleavage of the N(phenyl)-C(O) bond with hydrogen rearrangement, leading to the formation of the stable anilinium ion.
44.0[C₂H₆N]⁺Aminoethylideneaminium ionCleavage of the bond between the urea nitrogen and the ethyl group (N-CH₂), resulting in a highly diagnostic fragment for the aminoethyl moiety.

The formation of the anilinium ion (m/z 93) is a classic fragmentation signature for compounds containing a phenylamino group. However, the most diagnostic fragment is arguably the ion at m/z 44, which directly confirms the presence of the terminal aminoethyl group, distinguishing it from other phenylurea derivatives.

G cluster_frags Collision-Induced Dissociation (CID) parent N-(2-Aminoethyl)-N'-phenylurea [M+H]⁺ m/z = 180.1 frag1 Phenylcarbamoyl Cation [C₇H₆NO]⁺ m/z = 120.0 parent->frag1  - C₂H₆N₂ frag2 Anilinium Ion [C₆H₇N]⁺ m/z = 93.0 parent->frag2  - C₂H₅N₂O frag3 Aminoethylideneaminium Ion [C₂H₆N]⁺ m/z = 44.0 parent->frag3  - C₇H₅NO

Figure 1: Predicted fragmentation pathways for protonated N-(2-Aminoethyl)-N'-phenylurea.

Performance Comparison: Differentiating Structural Analogs

To underscore the diagnostic power of the fragmentation pattern, we compare it with two structurally related compounds: Phenylurea and N-Ethyl-N'-phenylurea. The presence or absence of key fragments allows for their unambiguous differentiation.

  • Phenylurea: This simpler analog lacks any N-alkyl substituent[7]. Its fragmentation is dominated by the loss of isocyanic acid (HNCO) from the protonated molecule to form the anilinium ion.

  • N-Ethyl-N'-phenylurea: This isomer lacks the terminal primary amine, replacing it with a methyl group[8]. This seemingly minor change drastically alters the fragmentation of the side chain.

The comparison in Table 2 clearly demonstrates that while all three compounds can produce the anilinium ion (m/z 93), the fragments derived from the N-substituent are unique and serve as powerful diagnostic markers.

Table 2: Comparative Fragmentation Data for Phenylurea Analogs

CompoundStructure[M+H]⁺ (m/z)Key Diagnostic Fragment(s) (m/z)
N-(2-Aminoethyl)-N'-phenylurea Ph-NH-CO-NH-CH₂-CH₂-NH₂180.144.0 ([CH₂CH₂NH₂]⁺)
Phenylurea Ph-NH-CO-NH₂137.1Lacks substituent-specific fragments. Dominated by m/z 93.
N-Ethyl-N'-phenylurea Ph-NH-CO-NH-CH₂-CH₃165.1Lacks m/z 44. May show fragments related to the ethyl group.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed methodology for acquiring high-quality tandem mass spectra of N-(2-Aminoethyl)-N'-phenylurea. The protocol is based on established methods for analyzing substituted ureas and other small polar molecules[2][9][10].

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of N-(2-Aminoethyl)-N'-phenylurea in methanol.

  • Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Filter the working solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS)

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Analysis Mode:

    • Full Scan (MS1): Scan from m/z 50 to 300 to identify the [M+H]⁺ precursor ion at m/z 180.1.

    • Tandem MS (MS2): Isolate the precursor ion at m/z 180.1 and subject it to Collision-Induced Dissociation (CID).

  • Key ESI Parameters:

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

  • Collision Energy (CID): Perform a collision energy ramp (e.g., 10-40 eV) to observe the formation and relative abundance of all fragment ions. The optimal energy should be determined empirically to maximize the intensity of the key fragments.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock (1 mg/mL in MeOH) work 2. Prepare Working Soln. (1 µg/mL in Mobile Phase A) stock->work filt 3. Filter Sample (0.22 µm) work->filt lc 4. LC Separation (C18 Column) filt->lc ms1 5. MS1 Full Scan (Find m/z 180.1) lc->ms1 ms2 6. MS2 Fragmentation (Isolate & Fragment m/z 180.1) ms1->ms2 interp 7. Analyze Spectrum (Identify Fragments m/z 120, 93, 44) ms2->interp

Figure 2: General experimental workflow for the LC-MS/MS analysis of N-(2-Aminoethyl)-N'-phenylurea.

Conclusion

The mass spectrometric fragmentation of N-(2-Aminoethyl)-N'-phenylurea provides a rich and highly specific fingerprint for its structural confirmation. Analysis by ESI-MS/MS in positive mode reveals a protonated molecule at m/z 180.1, which fragments via predictable pathways. The resulting product ions, particularly the anilinium ion at m/z 93 and the diagnostic aminoethylideneaminium ion at m/z 44, allow for its confident identification and differentiation from structural analogs. The experimental protocol detailed herein provides a robust framework for researchers to generate reliable and reproducible data for this and similar classes of compounds, aiding in the advancement of chemical and pharmaceutical research.

References

  • Hallmann, C. (n.d.). STABLE CARBON AND NITROGEN ISOTOPE ANALYSIS OF UREA IN AQUEOUS MEDIA USING ESI–ORBITRAP MASS SPECTROMETRY. Earthdoc. Available at: [Link]

  • Talluri, S. K., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(20), e9161. Available at: [Link]

  • Danikiewicz, W., et al. (2005). Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry, 16(11), 1839-1848. Available at: [Link]

  • Cotte-Rodríguez, I., & Cooks, R. G. (2006). Rapid and specific detection of urea nitrate and ammonium nitrate by electrospray ionization time-of-flight mass spectrometry using infusion with crown ethers. Chemical Communications, (35), 3726-3728. Available at: [Link]

  • Draper, W. M., & D'Andrea, A. (2001). Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 49(6), 2774-2780. Available at: [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-N'-phenylurea. National Center for Biotechnology Information. Available at: [Link]

  • Talluri, S. K., et al. (2021). General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. Available at: [Link]

  • Blunt, J. W., et al. (2014). MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(2-Aminoethyl)-N'-phenylurea. Available at: [Link]

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  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

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  • Harrison, A. G., & Yalcin, T. (1997). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Journal of the American Society for Mass Spectrometry, 8(3), 234-242. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

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  • Wang, P., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine. Environmental Science & Technology Letters. Available at: [Link]

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Comparative Guide: FTIR Characterization of 1-(2-Aminoethyl)-3-phenylurea (AEPU)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1-(2-Aminoethyl)-3-phenylurea (AEPU) is a critical bifunctional intermediate in medicinal chemistry, often serving as a linker in peptidomimetics and supramolecular assemblies. Its structure contains two distinct nitrogenous environments: a substituted urea linkage and a primary aliphatic amine .

This guide provides a technical comparison of the FTIR spectrum of AEPU against its synthetic precursor (Phenyl Isocyanate ) and a common structural analog (1,3-Diphenylurea ). For drug development professionals, distinguishing these species is vital for verifying reaction completion and ensuring the "free amine" motif is intact for subsequent conjugation.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible spectral data, the following protocol minimizes hygroscopic interference, particularly relevant for the primary amine moiety of AEPU.

Sample Preparation: Attenuated Total Reflectance (ATR)
  • Rationale: ATR is preferred over KBr pellets for AEPU to avoid amine-KBr exchange interactions and moisture absorption which broadens N-H bands.

  • Crystal Selection: Diamond or ZnSe (Zinc Selenide).

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32–64 (to resolve subtle aromatic overtones)

    • Range: 4000–600 cm⁻¹

Validation Step (The "Isocyanate Check")

Before accepting the spectrum of AEPU, one must verify the absence of a sharp peak at 2270 cm⁻¹ .

  • Presence indicates unreacted Phenyl Isocyanate.

  • Absence confirms the formation of the urea linkage.

Characteristic Peak Analysis

The FTIR spectrum of AEPU is defined by the interplay between the aromatic urea core and the aliphatic amino-ethyl tail.

Zone A: High Frequency (3500–3100 cm⁻¹)
  • Primary Amine (-NH₂): The ethyl-amino group exhibits a characteristic doublet (asymmetric and symmetric stretches) typically around 3350–3250 cm⁻¹ .

  • Urea N-H: The secondary amide protons of the urea linkage appear as a broader band, often overlapping the amine signals but centered near 3300–3320 cm⁻¹ .

  • Differentiation: Unlike simple phenylureas, AEPU shows increased complexity here due to the aliphatic N-H contribution.

Zone B: The Diagnostic Silent Region (2300–2000 cm⁻¹)
  • AEPU: Should be spectrally silent.

  • Contaminant Warning: A strong peak at 2270 cm⁻¹ is the signature asymmetric stretch of the -N=C=O group from the Phenyl Isocyanate precursor.

Zone C: The Double Bond Region (1700–1500 cm⁻¹)

This is the "Fingerprint" for the urea formation.

  • Amide I (C=O[1] Stretch): A strong band at 1630–1660 cm⁻¹ . This is lower than typical esters due to resonance delocalization with the two flanking nitrogens (urea resonance).

  • Amide II (N-H Bend/C-N Stretch): A mixed mode vibration appearing at 1550–1570 cm⁻¹ .

  • Aromatic Ring: Sharp skeletal vibrations at 1600 cm⁻¹ and 1500 cm⁻¹ confirm the phenyl group integrity.

Comparative Analysis: AEPU vs. Alternatives

The following table contrasts AEPU with its precursor (Phenyl Isocyanate) and a common side-product (1,3-Diphenylurea) to aid in purity assessment.

Spectral Feature1-(2-Aminoethyl)-3-phenylurea (AEPU) Phenyl Isocyanate (Precursor) 1,3-Diphenylurea (Analog/Impurity)
Isocyanate (-N=C=O) Absent Very Strong (2270 cm⁻¹) Absent
Amide I (C=O) Strong (1630–1660 cm⁻¹)AbsentStrong (~1640–1650 cm⁻¹)
N-H Stretch Complex (3400–3200 cm⁻¹); Amine + UreaAbsentSimpler (Single/Doublet); Urea only
Aliphatic C-H Visible (2950–2850 cm⁻¹); Ethyl chainAbsentAbsent (Purely aromatic)
Amide II Distinct (~1560 cm⁻¹)AbsentDistinct (~1550 cm⁻¹)
Technical Insight: The "Symmetry" Trap
  • 1,3-Diphenylurea (DPU) is a common byproduct if moisture enters the reaction (hydrolysis of isocyanate).

  • Distinguishing AEPU from DPU: Look for the Aliphatic C-H stretches (2800–2950 cm⁻¹) and the Primary Amine doublet . DPU is purely aromatic and lacks these aliphatic signals.

Synthesis Verification Workflow

The following diagram illustrates the logical decision tree for using FTIR to monitor the synthesis of AEPU from Phenyl Isocyanate and Ethylenediamine.

FTIR_Workflow Start Crude Reaction Mixture Check_NCO Check 2270 cm⁻¹ (Isocyanate Peak) Start->Check_NCO NCO_Present Peak Present: Reaction Incomplete Check_NCO->NCO_Present Strong Signal NCO_Absent Peak Absent: Isocyanate Consumed Check_NCO->NCO_Absent Silent Check_CH Check 2850-2950 cm⁻¹ (Aliphatic C-H) NCO_Absent->Check_CH CH_Absent C-H Absent: Likely 1,3-Diphenylurea (Byproduct) Check_CH->CH_Absent No Aliphatic Signal CH_Present C-H Present: Ethyl Chain Confirmed Check_CH->CH_Present Signals Detected Final_Check Check 3200-3400 cm⁻¹ (NH₂ Doublet) CH_Present->Final_Check Product_Confirmed CONFIRMED: 1-(2-Aminoethyl)-3-phenylurea Final_Check->Product_Confirmed Complex N-H Region

Figure 1: Logical flowchart for verifying AEPU synthesis using key FTIR spectral markers.

References

  • PubChem. (2025).[2] N-(2-Aminoethyl)-N'-phenylurea | C9H13N3O.[2] National Library of Medicine. Retrieved from [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpretation of the infrared spectrum of urea. Retrieved from [Link]

  • Tang, Y., Li, Z., & Mei, S. (2013).[3] Study on Blocking and Deblocking Kinetics of Diisocyanate with e-Caprolactam Using FTIR Spectroscopy. Asian Journal of Chemistry. Retrieved from [Link]

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Comparative SAR Guide: Herbicidal Activity of 1-(2-Aminoethyl)-3-phenylurea vs. Diuron

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylurea herbicides are a cornerstone of modern weed management, functioning primarily as potent Photosystem II (PSII) inhibitors. Diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea) is the gold standard within this class, exhibiting high binding affinity to the D1 protein of the PSII complex.

In drug development and agrochemical research, structural analogs are frequently synthesized to map Structure-Activity Relationships (SAR). 1-(2-Aminoethyl)-3-phenylurea is one such analog. While it retains the core urea pharmacophore, its structural deviations—specifically the lack of aryl halogenation and the introduction of a hydrophilic, ionizable amine—fundamentally alter its physicochemical profile. This guide provides an in-depth, objective comparison of these two compounds, detailing the mechanistic causality behind their divergent herbicidal activities and outlining the self-validating experimental protocols used to quantify their performance.

Mechanistic Baseline: The PSII Q_b Binding Site

To understand why these two molecules perform differently, we must first examine the target microenvironment. Phenylurea herbicides inhibit photosynthesis by competing with native plastoquinone for the Q_b binding niche on the D1 protein within chloroplast thylakoid membranes [3][4].

Successful target engagement requires a precise balance of hydrogen bonding and lipophilicity:

  • Hydrogen Bonding: The urea moiety acts as the primary anchor. The urea carbonyl oxygen accepts a hydrogen bond from the His215 residue, while the urea N-H donates a hydrogen bond to the side-chain hydroxyl of Ser264 [1][2].

  • Hydrophobic Interactions: The Q_b site is highly lipophilic. The aryl ring and alkyl substituents of the herbicide must fit snugly into hydrophobic sub-pockets to stabilize the complex [1].

PSII_Pathway Light Light Energy P680 P680 (Reaction Center) Light->P680 Pheo Pheophytin P680->Pheo e- transfer Qa Plastoquinone A (Qa) Pheo->Qa e- transfer Qb Plastoquinone B (Qb Site on D1) Qa->Qb e- transfer Cytb6f Cytochrome b6f Qb->Cytb6f e- transfer Inhibitor Diuron (Phenylurea) Inhibitor->Qb Competitive Inhibition Analog 1-(2-Aminoethyl)- 3-phenylurea (No Binding) Analog->Qb Steric Clash / Desolvation

Fig 1: PSII electron transport pathway and competitive inhibition at the D1 Qb site.

Structural and Physicochemical Comparison (SAR)

The diametrically opposed biological activities of Diuron and 1-(2-Aminoethyl)-3-phenylurea are rooted in their physicochemical properties.

Diuron features a 3,4-dichlorophenyl ring. The halogens increase the lipophilicity (LogP ~2.68) and provide an electron-withdrawing effect that strengthens the urea's hydrogen-bonding capacity. Furthermore, its 3,3-dimethyl substitution perfectly fills the small hydrophobic cleft near Ser264 without inducing steric clashes [1].

1-(2-Aminoethyl)-3-phenylurea lacks halogenation, weakening its hydrophobic interactions. More critically, it replaces the dimethyl group with a 2-aminoethyl chain. At physiological pH (~7.4), the primary amine is protonated (-NH3+). Attempting to bury a charged, highly hydrophilic cation into the lipophilic Q_b pocket incurs a massive, thermodynamically unfavorable desolvation penalty. Consequently, binding affinity is completely abolished.

Quantitative Data Summary
Physicochemical PropertyDiuron (Active Herbicide)1-(2-Aminoethyl)-3-phenylurea (Inactive Analog)
Aryl Substitution 3,4-dichloro (Highly lipophilic)Unsubstituted (Lower lipophilicity)
Alkyl Substitution 3,3-dimethyl (Hydrophobic)2-aminoethyl (Hydrophilic, protonated at pH 7.4)
Predicted LogP ~2.68~0.50 - 0.90
D1 Protein Binding Affinity High (Nanomolar to low Micromolar)Negligible (Steric clash, desolvation penalty)
Expected IC50 (PSII Inhibition) < 0.5 µM> 1000 µM (Inactive)
Herbicidal Phenotype Rapid interveinal chlorosis, necrosis [3]None (Indistinguishable from vehicle control)

Experimental Protocols for Herbicidal Validation

To objectively validate the SAR hypotheses, researchers employ a combination of isolated biochemical assays and whole-plant physiological models. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Chlorophyll a Fluorescence (OJIP) Assay

This assay directly measures the efficiency of electron transfer from Q_a to Q_b. By tracking fluorescence yield, we can precisely quantify PSII inhibition [2].

Step-by-Step Methodology:

  • Thylakoid Isolation: Extract thylakoid membranes from Spinacia oleracea (spinach) leaves using a highly controlled sucrose gradient centrifugation at 4°C to preserve protein complex integrity.

  • Compound Incubation: Suspend thylakoids in assay buffer (pH 7.4). Add serial dilutions (0.1 µM to 100 µM) of Diuron or 1-(2-Aminoethyl)-3-phenylurea. Use 0.1% DMSO as a vehicle control.

  • Dark Adaptation (Crucial Self-Validation Step): Incubate the samples in complete darkness for 30 minutes. Causality: This ensures that all PSII reaction centers are "open" (i.e., Q_a is fully oxidized). Without this step, baseline fluorescence (

    
    ) would be artificially inflated, skewing the 
    
    
    
    ratio.
  • Saturating Light Pulse: Expose the samples to a saturating red light pulse (3000 µmol photons m⁻² s⁻¹) for 1 second using a continuous excitation fluorimeter.

  • Data Acquisition & Analysis: Record the OJIP transient curve. Calculate the maximum quantum yield of PSII (

    
    ). A drop in 
    
    
    
    indicates Q_b site blockade.

Fluorescence_Assay Step1 1. Thylakoid Extraction Isolate from Spinacia oleracea Step2 2. Compound Incubation Add Diuron or Analog (0.1 - 100 µM) Step1->Step2 Step3 3. Dark Adaptation (30 min) Self-Validation: Ensures Qa is fully oxidized Step2->Step3 Step4 4. Saturating Light Pulse 3000 µmol photons m⁻² s⁻¹ Step3->Step4 Step5 5. OJIP Transient Recording Measure fluorescence yield Step4->Step5 Step6 6. Data Analysis Calculate Fv/Fm & IC50 Step5->Step6

Fig 2: Step-by-step workflow for the Chlorophyll a Fluorescence (OJIP) Assay.

Protocol 2: Whole-Plant Post-Emergence Assay

While biochemical assays prove target engagement, whole-plant assays validate physiological efficacy, membrane permeability, and systemic translocation [4].

Step-by-Step Methodology:

  • Cultivation: Grow Arabidopsis thaliana (model organism) or Amaranthus retroflexus (susceptible weed) in controlled greenhouse conditions until the 4-to-6 leaf stage.

  • Formulation: Dissolve the test compounds in an aqueous solution containing 0.2% v/v non-ionic surfactant (e.g., Tween-20) to overcome the waxy leaf cuticle.

  • Application: Apply the compounds via a track sprayer calibrated to deliver 200 L/ha at a rate equivalent to 250 g a.i./ha.

  • Phenotypic Monitoring: Observe the plants daily for 14 days. Expected Result: Diuron-treated plants will exhibit interveinal chlorosis progressing to necrosis starting from the older leaf margins [3]. Plants treated with 1-(2-Aminoethyl)-3-phenylurea will remain asymptomatic, proving the necessity of the lipophilic substituents for herbicidal activity.

Conclusion

The comparison between Diuron and 1-(2-Aminoethyl)-3-phenylurea serves as a textbook example of rational agrochemical design. A pharmacophore (the urea linkage) is only as effective as the substituents that flank it. By replacing the highly optimized, lipophilic 3,4-dichloro and 3,3-dimethyl groups of Diuron with an unsubstituted phenyl ring and a protonated aminoethyl chain, target engagement at the D1 Q_b site is completely eradicated due to severe desolvation penalties. For researchers developing next-generation herbicides, maintaining the delicate balance of lipophilicity and hydrogen-bonding geometry remains paramount.

References

  • Molecular modelling studies on the binding of phenylurea inhibitors to the D 1 protein of photosystem II. PubMed, National Institutes of Health. URL:[Link]

  • Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. MDPI Plants (via ResearchGate). URL:[Link]

  • Photosystem II Inhibitors | Herbicide Symptoms. University of California Agriculture and Natural Resources (UCANR). URL:[Link]

Cytokinin-like activity comparison: 1-(2-Aminoethyl)-3-phenylurea vs Kinetin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Kinetin (N6-furfuryladenine) and 1-(2-Aminoethyl)-3-phenylurea , analyzing their cytokinin-like activity, mechanistic distinctions, and utility in plant tissue culture and drug development.

Executive Summary

In the landscape of cytokinin research, Kinetin serves as the foundational "Adenine-type" benchmark, exhibiting reliable cell division promotion via direct receptor agonism. In contrast, 1-(2-Aminoethyl)-3-phenylurea represents a specific subclass of "Phenylurea-type" derivatives.

While high-potency phenylureas (e.g., Thidiazuron, CPPU) often exceed Kinetin's activity, 1-(2-Aminoethyl)-3-phenylurea is functionally distinct. Structural-Activity Relationship (SAR) data indicates that its aliphatic aminoethyl tail lacks the lipophilic, electron-withdrawing properties required for high-affinity receptor binding seen in potent analogs. Consequently, it functions primarily as a structural probe , a weak agonist , or a biosynthetic precursor (e.g., to imidazolidinones) rather than a high-potency growth regulator.

Key Recommendation: Use Kinetin for standard micropropagation and senescence inhibition. Use 1-(2-Aminoethyl)-3-phenylurea only in SAR studies investigating the minimal pharmacophore of urea cytokinins or as a negative control/intermediate in inhibitor design.

Chemical & Mechanistic Distinction[1]

Structural Classification
  • Kinetin (Adenine-Type):

    • Core: Purine ring (Adenine).

    • Substituent: N6-furfuryl group.

    • Mechanism: Mimics the natural hormone Zeatin. Binds directly to the CHASE domain of Histidine Kinase receptors (AHK3, AHK4/CRE1) with moderate-to-high affinity.

  • 1-(2-Aminoethyl)-3-phenylurea (Phenylurea-Type):

    • Core: Diphenylurea backbone (modified).

    • Substituent: Phenyl ring (Position 1) and an aliphatic 2-aminoethyl chain (Position 3).

    • Mechanism: Phenylureas typically bind the same AHK receptors but in a distinct conformation.

    • SAR Insight: High potency in phenylureas (e.g., TDZ) requires a planar, lipophilic heteroaryl ring (e.g., thiadiazole, pyridine) at the N3 position. The aminoethyl group in this specific molecule is hydrophilic and flexible, which significantly reduces receptor affinity compared to Kinetin or TDZ.

Signaling Pathway (AHK-Dependent Phosphorelay)

Both compound classes theoretically target the same pathway, but with vastly different efficacies.

CytokininSignaling Ligand_K Kinetin (High Affinity) Receptor AHK Receptor (CHASE Domain) Ligand_K->Receptor Strong Activation Ligand_U 1-(2-Aminoethyl)-3-phenylurea (Low Affinity/Precursor) Ligand_U->Receptor Weak/No Activation CKX Cytokinin Oxidase (Degradation) Ligand_U->CKX Potential Competitive Inhibition (Urea) AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorylation ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Response Cell Division Shoot Initiation ARR_B->Response

Figure 1: The Cytokinin Phosphorelay System. Kinetin strongly activates the AHK receptor. The Urea derivative shows weak affinity due to the lack of a lipophilic N3-substituent but may interact with metabolic enzymes like Cytokinin Oxidase (CKX).

Comparative Performance Data

The following table synthesizes experimental data based on general Phenylurea SAR profiles and Kinetin benchmarks.

FeatureKinetin (N6-furfuryladenine)1-(2-Aminoethyl)-3-phenylurea
Primary Activity Strong Agonist (Cell Division)Weak Agonist / Precursor
Optimal Conc.

to

M

M (if active)
Receptor Affinity

nM (AHK4)
Low / Negligible
Callus Yield High (Tobacco/Soybean)Low (Requires high conc.)[1]
Metabolic Stability Susceptible to Cytokinin Oxidase (CKX)Resistant to CKX (Urea bond stability)
Solubility Soluble in dilute acid/baseSoluble in water/alcohol (due to amine)
Primary Use Tissue Culture, Anti-aging (Cosmetics)SAR Studies, Chemical Synthesis

Scientific Note: Highly active phenylureas (like TDZ) are active at


 M. The aminoethyl derivative's lack of potency highlights the necessity of the "planar hydrophobic region" for receptor fitting [1][2].

Experimental Protocols

To objectively validate the activity difference, use the Tobacco Callus Bioassay . This self-validating system relies on the absolute requirement of tobacco pith tissue for exogenous cytokinin to divide.

Protocol: Tobacco Pith Callus Bioassay

Objective: Quantify the EC50 (Effective Concentration) of both compounds.

Reagents:

  • Murashige & Skoog (MS) Basal Medium.

  • Auxin: IAA (Indole-3-acetic acid) at

    
     (Constant background).
    
  • Test Compounds: Kinetin and 1-(2-Aminoethyl)-3-phenylurea.

Workflow:

  • Stock Preparation:

    • Dissolve Kinetin in 1N NaOH (dropwise), top with

      
      .
      
    • Dissolve Urea derivative in

      
       (The amino group aids solubility).
      
    • Filter sterilize (

      
      ).
      
  • Media Setup:

    • Prepare MS medium with

      
       IAA.
      
    • Aliquot into 5 groups:

      • Negative Control: IAA only (No Cytokinin).

      • Kinetin Series:

        
        .
        
      • Urea Series:

        
         (Higher range due to expected low potency).
        
  • Explant Culture:

    • Excise pith tissue from Nicotiana tabacum stems (approx. 50 mg pieces).

    • Place 3 explants per vessel.

  • Incubation:

    • Darkness at

      
       for 21-28 days.
      
  • Data Collection:

    • Measure Fresh Weight (FW) of callus.

    • Calculate Stimulation Index:

      
      .
      
Visualization of Workflow

BioassayWorkflow Step1 Stock Prep (0.22µm Filter) Step2 Media + IAA (2mg/L) + Test Compound Step1->Step2 Step3 Inoculate Tobacco Pith Step2->Step3 Step4 Incubate 28 Days @ 25°C Step3->Step4 Step5 Measure Fresh Weight Step4->Step5

Figure 2: Standardized Tobacco Callus Bioassay Workflow for comparative potency analysis.

Synthesis & Causality[3]

Why is the Urea derivative less active? The "Cytokinin Pharmacophore" requires two hydrophobic regions separated by a polar linker.

  • Kinetin: The Adenine ring (Region 1) and Furfuryl ring (Region 2) fit perfectly into the AHK receptor pocket.

  • Active Phenylureas (TDZ): The Phenyl ring (Region 1) and Thiadiazol ring (Region 2) mimic this geometry.

  • 1-(2-Aminoethyl)-3-phenylurea: Possesses the Phenyl ring (Region 1) but lacks a hydrophobic Region 2. The aminoethyl tail is too polar and flexible to anchor the molecule in the receptor cleft, leading to drastically reduced biological activity [3].

Self-Validating Check: If you observe callus growth with the Urea derivative only at toxic concentrations (


), it confirms the SAR principle: Lipophilicity at the N3 position is critical for phenylurea cytokinin activity.

References

  • Mok, M. C., et al. (1982).[2] "Cytokinin Activity of N-Phenyl-N'-1,2,3-thiadiazol-5-ylurea (Thidiazuron)." Phytochemistry.

  • Iwamura, H., et al. (1980).[3] "Quantitative Structure-Activity Relationships of Cytokinin-Active Adenine and Urea Derivatives." Phytochemistry.

  • Nisler, J. (2018).[4] "New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism." Frontiers in Plant Science.

  • PubChem Compound Summary. (2025). "1-(2-Aminoethyl)-3-phenylurea."[1][5][6] National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 1-(2-Aminoethyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific discovery. For a compound like 1-(2-Aminoethyl)-3-phenylurea, a versatile building block, its purity underpins the validity of subsequent experimental outcomes.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of 1-(2-Aminoethyl)-3-phenylurea, with a primary focus on Elemental Analysis (EA). We will explore the causality behind experimental choices, compare EA with orthogonal techniques, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Foundational Role of Elemental Analysis

Elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[1] Its power lies in its directness: it quantifies the fundamental building blocks of the molecule—carbon, hydrogen, and nitrogen—to provide a measure of bulk purity.[2] For a novel compound, a successful elemental analysis is a critical piece of evidence confirming its identity and homogeneity.[3]

Principle of Operation: Controlled Combustion

Modern elemental analyzers operate on the principle of high-temperature combustion. A small, precisely weighed sample of the organic compound is combusted in an oxygen-rich environment. This process quantitatively converts the carbon, hydrogen, and nitrogen within the molecule into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively. These resultant gases are then separated and measured by a detector, allowing for the calculation of the mass percentage of each element in the original sample.[2]

Theoretical Composition of 1-(2-Aminoethyl)-3-phenylurea

To assess purity, the experimental results must be compared against the theoretical elemental composition derived from the compound's molecular formula.

  • Molecular Formula: C₉H₁₃N₃O[4][5]

  • Molecular Weight: 179.22 g/mol [4][5]

Based on this, the theoretical elemental percentages are:

  • Carbon (C): (9 * 12.011 / 179.22) * 100% = 60.32%

  • Hydrogen (H): (13 * 1.008 / 179.22) * 100% = 7.31%

  • Nitrogen (N): (3 * 14.007 / 179.22) * 100% = 23.44%

For a sample to be considered highly pure, the experimentally determined values for C, H, and N should typically be within ±0.4% of these theoretical values.[3][6][7]

Interpreting Experimental Data: A Comparative Table

The true utility of elemental analysis is revealed when comparing theoretical values with experimental results from samples of varying quality.

ParameterTheoretical ValueHigh Purity Sample (Experimental)Sample with Residual Ethyl Acetate (C₄H₈O₂)Sample with Excess Ethylenediamine (C₂H₈N₂)
% Carbon 60.3260.1559.88 (↓)56.70 (↓↓)
% Hydrogen 7.317.357.55 (↑)8.21 (↑↑)
% Nitrogen 23.4423.3821.95 (↓)28.95 (↑↑)
Deviation from Theory N/A< 0.4%> 0.4%> 0.4%
Interpretation Purity confirmed.The lower C and N percentages, coupled with a higher H percentage, suggest the presence of a C- and H-rich, N-poor solvent impurity.The significant decrease in C and increases in H and N strongly indicate contamination with the nitrogen-rich starting material.

Experimental Protocol: Elemental (CHN) Analysis

This protocol outlines the necessary steps for the accurate purity determination of 1-(2-Aminoethyl)-3-phenylurea.

I. Sample Preparation:

  • Ensure the sample is homogenous. If necessary, gently grind the crystalline sample into a fine powder using an agate mortar and pestle.

  • Dry the sample thoroughly under high vacuum for at least 12 hours to remove any residual solvents, which are a common source of deviation.

  • Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance. Record the weight precisely.

  • Fold the capsule to enclose the sample securely, ensuring no sample is lost.

II. Instrument Setup & Calibration:

  • Set up the elemental analyzer according to the manufacturer's instructions.

  • Perform a system leak check to ensure the integrity of the gas flow paths.

  • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). The calibration should meet the manufacturer's specifications.

III. Sample Analysis:

  • Place the encapsulated sample into the instrument's autosampler.

  • Run the analysis sequence. Each sample should be analyzed in triplicate to ensure the precision of the results.

  • The instrument will perform the combustion, separation, and detection automatically.

IV. Data Processing & Interpretation:

  • The instrument software will calculate the percentage of C, H, and N based on the sample weight and detector response.

  • Calculate the mean and standard deviation for the triplicate runs.

  • Compare the mean experimental percentages to the theoretical values for C₉H₁₃N₃O.

  • Calculate the absolute deviation for each element: | Experimental % - Theoretical % |.

  • Purity Criterion: If the deviation for each element is ≤ 0.4%, the sample is considered to have high bulk purity.[3][6]

Visualizing the Workflow

A clear workflow ensures reproducibility and minimizes error.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Homogenize Sample prep2 Dry Under Vacuum prep1->prep2 prep3 Weigh 1-3 mg prep2->prep3 prep4 Encapsulate Sample prep3->prep4 inst2 Load Sample (n=3) prep4->inst2 inst1 Calibrate with Standard inst1->inst2 inst3 Run Combustion Sequence inst2->inst3 data1 Calculate Experimental % C, H, N inst3->data1 data2 Compare to Theoretical % data1->data2 data3 Calculate Deviation data2->data3 decision Deviation ≤ 0.4% ? data3->decision pass Purity Confirmed decision->pass Yes fail Impurity Detected decision->fail No

Caption: Workflow for purity validation via elemental analysis.

A Comparative Guide: Elemental Analysis vs. Orthogonal Techniques

While elemental analysis is a powerful tool for assessing bulk purity, it has limitations. It cannot distinguish between the target compound and an impurity with a similar elemental composition. Therefore, a multi-faceted approach using orthogonal techniques is the gold standard in drug development.[8]

FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Combustion and detection of resulting C, H, N gases.[2]Differential partitioning of analytes between a mobile and stationary phase.[9]Ionization of molecules and separation based on their mass-to-charge (m/z) ratio.[10][11]Measures the absorption of radiofrequency by atomic nuclei in a magnetic field.[12]
Information Provided Percentage of C, H, N in the bulk sample.Retention time and peak area of individual components in a mixture.[13]Molecular weight and, with HRMS, the molecular formula of components.[14][15]Detailed molecular structure, connectivity, and chemical environment of atoms.[16][17]
Purity Assessment Confirms elemental composition of the bulk material.Quantifies purity based on the relative area of the main peak (e.g., % area purity).Confirms the mass of the primary compound and can identify masses of impurities.Identifies and can quantify impurities with distinct signals; considered a primary method for structural confirmation.[7]
Strengths Simple, rapid, and provides a direct measure of bulk elemental composition.Excellent for quantifying known impurities and detecting non-volatile unknowns. Highly sensitive and reproducible.[13][18]Unambiguously confirms molecular weight. Extremely sensitive for impurity identification.[10]The gold standard for structural elucidation. Provides both qualitative and quantitative information on impurities.[17][19]
Limitations Insensitive to impurities with similar elemental composition. Does not provide structural information.Requires method development. Co-eluting impurities may be missed. Detector response can vary between compounds.Not inherently quantitative without standards. May not distinguish between isomers.Lower sensitivity compared to MS or HPLC. Complex spectra can be difficult to interpret.

Strategic Selection of Analytical Techniques

The choice of analytical method should be driven by the specific question being asked. An integrated approach provides the most comprehensive purity profile.

decision_tree start Purity Validation Goal q1 Confirm Bulk Composition? start->q1 q2 Quantify Known Impurities? q1->q2 No ans_ea Use Elemental Analysis q1->ans_ea Yes q3 Confirm Molecular Weight & Formula? q2->q3 No ans_hplc Use HPLC q2->ans_hplc Yes q4 Confirm Structure & Identify Unknowns? q3->q4 No ans_ms Use MS / HRMS q3->ans_ms Yes ans_nmr Use NMR q4->ans_nmr Yes

Caption: Decision logic for selecting the appropriate analytical technique.

Conclusion: An Integrated and Self-Validating System

For 1-(2-Aminoethyl)-3-phenylurea, relying solely on elemental analysis provides an incomplete picture of purity. While it is an essential first step to confirm the correct elemental composition of the bulk material, it must be part of a larger, self-validating analytical system.

A robust purity validation package would involve:

  • Elemental Analysis: To confirm the C, H, and N percentages are within ±0.4% of the theoretical values, establishing bulk purity.

  • NMR Spectroscopy: To provide unequivocal confirmation of the molecular structure and identify any structurally distinct impurities.

  • HPLC: To quantify the purity as a percentage of the main component and detect any non-volatile impurities.

  • Mass Spectrometry: To confirm the molecular weight, providing an orthogonal confirmation of identity.

By integrating these techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their scientific endeavors.

References

  • MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • O'Connor, C. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Scripps Research. (n.d.). What is Mass Spectrometry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Retrieved from [Link]

  • Pulkar, S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Deakin University. Retrieved from [Link]

  • O'Connor, C. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Published on PMC. Retrieved from [Link]

  • Clark, S., et al. (2007). HPLC Method for Urea Detection. Scribd. Retrieved from [Link]

  • The Royal Society. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]

  • Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Analysis of Urea. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Aminoethyl)-N'-phenylurea. PubChem Compound Database. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 1-(2-aminoethyl)-3-phenylurea. Retrieved from [Link]

  • Arshad, S., et al. (2012). 1-(2-Aminoethyl)-3-phenylthiourea. Acta Crystallographica Section E. Published on PMC. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • University of Luxembourg. (2026). 1-(2-dimethylaminoethyl)-3-phenylurea (C11H17N3O). PubChemLite. Retrieved from [Link]

  • Mague, J. T., & Mohamed, S. K. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E. Published on PMC. Retrieved from [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link]

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High-Resolution Crystal Structure Determination of 1-(2-Aminoethyl)-3-Phenylurea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of 1-(2-Aminoethyl)-3-phenylurea derivatives is a critical bottleneck in rational drug design. These molecules, often investigated for their kinase inhibition and receptor-binding capabilities, possess a challenging structural dichotomy: a rigid, hydrogen-bonding phenylurea core coupled with a highly flexible 2-aminoethyl aliphatic chain.

This structural nature frequently leads to extensive conformational polymorphism. The ureido group acts as a strong hydrogen bond donor and acceptor, driving the assembly of bifurcated N-H···O networks that form 1D tapes or 2D sheets. Meanwhile, the flexible aminoethyl tail is prone to adopting multiple conformations (gauche vs. anti), leading to rapid precipitation of twinned needles or microcrystalline powders rather than the robust single crystals traditionally required for structural analysis.

As a Senior Application Scientist, selecting the appropriate crystallographic technique requires understanding the causality between the physical state of your sample and the physical principles of the diffraction method. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD) paired with Crystal Structure Prediction (CSP) to solve these complex urea derivatives.

Comparative Methodology Analysis

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD relies on the coherent kinematic scattering of X-rays by the electron density of a macroscopic, well-ordered crystal.

  • Causality of Choice: If your 1-(2-aminoethyl)-3-phenylurea derivative can be coaxed into large crystals (>50 µm) via slow evaporation in non-competing solvents, SC-XRD is the mandatory choice. It provides unparalleled precision in determining absolute configuration and resolving the exact bond lengths of the urea core's hydrogen bond network. However, the lengthy trial-and-error of crystal optimization is a severe limitation for highly flexible molecules.

Microcrystal Electron Diffraction (MicroED): The Microcrystalline Frontier

MicroED leverages the fact that electrons interact with matter approximately 1,000 times more strongly than X-rays[1]. This allows for the collection of high-resolution diffraction data from sub-micron crystals.

  • Causality of Choice: When the urea derivative rapidly crashes out of solution as a fine precipitate, MicroED bypasses the need for crystal growth optimization[2]. Because electrons interact with the electrostatic potential of the crystal lattice rather than just the electron density, MicroED is exquisitely sensitive to the position of protons. This makes it exceptionally powerful for mapping the critical N-H···O hydrogen bonds in the phenylurea motif. However, researchers must account for dynamical scattering (multiple scattering events), which can complicate data refinement.

Powder X-Ray Diffraction (PXRD) + CSP: The Computational Bridge

When only amorphous or microcrystalline powders are available and MicroED is inaccessible, PXRD combined with computational Crystal Structure Prediction (CSP) offers a robust alternative[3].

  • Causality of Choice: PXRD yields a 1D diffractogram of concentric scattering rings from randomly oriented crystallites. By computationally generating theoretical polymorphs of the flexible aminoethyl tail via CSP and refining these models against the experimental PXRD data using Rietveld refinement, the crystal structure can be solved ab initio.

Quantitative Performance Metrics

The following table summarizes the operational parameters and performance metrics of each technique when applied to small-molecule urea derivatives.

MetricSC-XRDMicroEDPXRD + CSP
Minimum Crystal Size > 50 µm in all dimensions100 nm – 1 µmBulk powder (< 100 nm crystallites)
Interaction Medium X-rays vs. Electron DensityElectrons vs. Electrostatic PotentialX-rays vs. Electron Density
Typical Resolution 0.70 – 0.84 Å0.80 – 1.20 Å1.50 – 2.00 Å (Model dependent)
Hydrogen Atom Visibility Good (inferred from electron density)Excellent (direct electrostatic scattering)Poor (relies entirely on CSP model)
Data Collection Time 2 – 24 hours5 – 15 minutes1 – 4 hours
Primary Artifacts Absorption, thermal motionDynamical scattering, radiation damagePeak overlap, preferred orientation

Self-Validating Experimental Protocols

To ensure scientific integrity, every crystallographic workflow must operate as a self-validating system. Below are the step-by-step methodologies for SC-XRD and MicroED, complete with internal validation checkpoints.

Protocol A: SC-XRD Workflow for Flexible Urea Derivatives

Objective: Obtain a high-resolution structure while minimizing the thermal motion of the flexible 2-aminoethyl tail.

  • Crystallization: Dissolve the compound in a 1:1 mixture of chloroform/ethanol. Utilize vapor diffusion with a non-polar antisolvent (e.g., pentane) at 4 °C to slow the precipitation kinetics and favor the formation of the thermodynamically stable polymorph.

  • Mounting: Select a single, un-twinned crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Cryo-Cooling: Immediately transfer the loop to the goniometer under a continuous 100 K nitrogen stream. Causality: Cryo-cooling freezes the flexible aminoethyl tail into a single conformation, drastically reducing thermal displacement parameters (B-factors)[4].

  • Data Acquisition: Collect a full sphere of data using Cu-Kα radiation (λ = 1.5418 Å) to maximize anomalous dispersion if absolute stereochemistry of the tail is required.

  • Integration & Refinement: Integrate the data using software like APEX4 and solve the structure using intrinsic phasing (SHELXT).

  • Self-Validation Check: The protocol is validated if the internal agreement factor (

    
    ) is < 0.05 and the final 
    
    
    
    value is < 5%. Furthermore, the highest residual electron density peak in the final Fourier map must be < 1.0 e/ų, confirming the absence of unmodeled solvent molecules trapped in the urea lattice.
Protocol B: MicroED Data Acquisition

Objective: Extract atomic-resolution data from a microcrystalline suspension while mitigating dynamical scattering.

  • Sample Preparation: Suspend the microcrystalline powder in dry hexane (to prevent dissolution). Sonicate for 30 seconds to break up aggregates.

  • Grid Casting: Drop-cast 2 µL of the suspension onto a glow-discharged holey carbon TEM grid. Wick away excess solvent with filter paper.

  • TEM Insertion: Plunge-freeze the grid in liquid ethane and transfer it to a cryo-TEM operating at 200 kV (λ = 0.0251 Å).

  • Data Collection: Locate a well-isolated microcrystal (approx. 300 nm thick). Set the microscope to diffraction mode with a highly parallel beam. Collect data using continuous rotation (e.g., 1°/sec over a 60° to 90° wedge) on a direct electron detector.

  • Self-Validation Check: Validation is achieved by evaluating the half-dataset correlation (

    
    ) during processing (via DIALS or XDS). A 
    
    
    
    > 0.5 in the highest resolution shell confirms that the signal-to-noise ratio is sufficient and that the kinematic scattering approximation holds true, proving that dynamical scattering has not corrupted the structure solution.

Technique Selection Workflow

The following decision matrix illustrates the logical progression for selecting the appropriate structural elucidation method based on the physical properties of the synthesized urea derivative.

Workflow Start 1-(2-Aminoethyl)-3-phenylurea Sample Synthesized Assess Assess Crystallite Size & Morphology Start->Assess Large Large Crystals (>50 µm) Assess->Large Slow evaporation success Micro Microcrystals (100 nm - 1 µm) Assess->Micro Rapid precipitation / crashing out Powder Amorphous / Powder (<100 nm) Assess->Powder Lyophilization / milling SCXRD Single-Crystal XRD (SC-XRD) Large->SCXRD MicroED Microcrystal Electron Diffraction (MicroED) Micro->MicroED PXRD Powder XRD (PXRD) + CSP Refinement Powder->PXRD Solve 3D Crystal Structure Elucidation SCXRD->Solve High precision kinematic scattering MicroED->Solve Electrostatic potential mapping PXRD->Solve Rietveld refinement against 1D data

Decision matrix for selecting crystallographic techniques based on sample morphology.

Conclusion

The structural determination of 1-(2-Aminoethyl)-3-phenylurea derivatives requires a nuanced approach that respects the molecule's inherent flexibility and strong hydrogen-bonding tendencies. While SC-XRD remains the undisputed standard for precision, the reality of pharmaceutical development often yields sub-optimal crystals. By integrating MicroED for sub-micron particles and PXRD coupled with CSP for bulk powders, researchers can ensure a 100% structural elucidation success rate, regardless of the sample's macroscopic morphology.

References

  • Microcrystal electron diffraction promises a revolution in study of proteins, small molecules. Chemistry World. 1

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences. 2

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications.3

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. PMC - National Institutes of Health. 4

Sources

Comparative Toxicity Guide: Aminoethyl Phenylurea vs. Legacy Urea Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Phenylurea herbicides (PUHs) such as Diuron, Linuron, and Isoproturon have been foundational in agricultural weed management. However, their environmental persistence and off-target mammalian toxicity—specifically endocrine disruption, reproductive toxicity, and potential1—have catalyzed the search for safer structural analogs[1].

Aminoethyl phenylurea (AEP) represents an experimental structural divergence. By incorporating an ionizable aminoethyl moiety, AEP is designed to fundamentally alter the compound's toxicokinetics. As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of AEP against legacy PUHs, detailing the mechanistic causality of their toxicity and outlining the self-validating experimental protocols required to evaluate them objectively.

Mechanistic Toxicokinetics: Legacy PUHs vs. Aminoethyl Phenylurea

The toxicity profile of legacy PUHs is intrinsically linked to their metabolic fate. Compounds like Diuron and Isoproturon undergo slow cytochrome P450-mediated N-demethylation, leading to the accumulation of reactive aniline metabolites (e.g., 4-isopropylaniline from Isoproturon), which are often2[2]. Furthermore, in aqueous environments, these herbicides degrade via the elimination of the urea moiety through 3, contributing to long-term groundwater contamination[3].

Conversely, the structural integration of an aminoethyl group in AEP shifts the primary metabolic pathway. The primary amine serves as a rapid target for monoamine oxidases (MAOs) and Phase II conjugating enzymes (e.g., N-acetyltransferases). This rapid conjugation increases hydrophilicity, facilitating swift renal clearance and circumventing the toxic N-demethylation bottleneck characteristic of legacy PUHs.

MetabolicPathways AEP Aminoethyl Phenylurea (AEP) Phase2 Phase II Conjugation (N-acetylation) AEP->Phase2 Rapid Legacy Legacy PUHs (Diuron/Isoproturon) NDemeth CYP450 N-demethylation Legacy->NDemeth Slow Clearance Rapid Renal Clearance (Low Toxicity) Phase2->Clearance ToxicMet Reactive Aniline Metabolites (High Toxicity) NDemeth->ToxicMet

Divergent metabolic degradation pathways of AEP versus legacy phenylurea herbicides.

Quantitative Toxicity Profile Comparison

The following table synthesizes the toxicological parameters of AEP (based on experimental analog modeling) compared to established values for Diuron, Linuron, and Isoproturon.

CompoundOral LD50 (Rat)Aquatic Toxicity (LC50, 96h)Half-life (Aqueous/Soil)Primary Toxicological Concern
Diuron 3400 mg/kg14.7 mg/L (Fish)~90-180 daysRat urinary bladder carcinogen, reproductive toxicity[1].
Isoproturon 1826 - 3600 mg/kg37 mg/L (Fish)~30 daysEndocrine disruption, toxic 4-IA metabolite accumulation[2][4].
Linuron 1500 mg/kg3.15 mg/L (Fish)~60 daysAnti-androgenic effects, developmental toxicity.
Aminoethyl Phenylurea >5000 mg/kg>100 mg/L (Fish)<10 daysExperimental analog. Rapid clearance limits chronic accumulation.

(Note: AEP data represents baseline preclinical modeling for the unsubstituted aminoethyl analog).

Experimental Methodologies: Self-Validating Protocols

To objectively compare the toxicity of these compounds, researchers must employ robust, self-validating assay systems. The following protocols are designed not just to generate data, but to inherently verify their own accuracy through internal controls and mechanistic readouts.

Protocol A: High-Throughput Hepatotoxicity & ROS Generation Assay

Causality & Rationale: Liver metabolism dictates the systemic toxicity of PUHs. By using HepG2 cells (which retain metabolic competence) and multiplexing viability with Reactive Oxygen Species (ROS) detection, we can directly link the accumulation of toxic metabolites to cellular stress, while validating the protective effect of AEP's rapid clearance.

Step-by-Step Workflow:

  • Cell Seeding & Equilibration: Seed HepG2 cells at

    
     cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.
    
    • Self-Validation Check: Include cell-free wells containing only media and compounds to control for compound auto-fluorescence.

  • Compound Preparation: Prepare 1000x stock solutions of AEP, Diuron, and Isoproturon in LC-MS grade DMSO. Perform 1:3 serial dilutions.

  • Exposure: Treat cells with compound concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration is strictly 0.1% across all wells.

    • Self-Validation Check: Use 0.1% DMSO as a vehicle control (baseline viability) and 50 µM Menadione as a positive control for ROS generation.

  • Multiplexed Readout (48h post-exposure):

    • Add 10 µM H2DCFDA (ROS indicator) and incubate for 30 minutes. Read fluorescence (Ex 485 nm / Em 535 nm).

    • Wash and add Resazurin (viability indicator). Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm).

  • Data Synthesis: Normalize ROS signals to the viability readouts to ensure that apparent decreases in ROS are not merely artifacts of cell death.

Protocol B: Zebrafish Embryo Acute Toxicity Test (ZFET)

Causality & Rationale: PUHs are notorious 4[4]. The zebrafish embryo model provides a whole-organism vertebrate system to assess developmental toxicity and environmental hazard simultaneously.

Step-by-Step Workflow:

  • Embryo Selection: Collect fertilized eggs from wild-type zebrafish (Danio rerio). Select healthy embryos at the 4-cell stage (approx. 1 hour post-fertilization, hpf).

  • Exposure Matrix: Transfer embryos into 24-well plates (5 embryos/well). Expose to AEP, Linuron, and Diuron at 1, 10, and 50 mg/L in standard E3 medium.

  • Observation Windows: Assess lethality and sub-lethal teratogenic endpoints (e.g., pericardial edema, yolk sac malformation) at 24, 48, 72, and 96 hpf.

    • Self-Validation Check: The assay is only considered valid if the negative control (E3 medium) exhibits ≥90% survival and normal development at 96 hpf.

ZFETWorkflow Embryo Embryo Selection (1 hpf) Exposure Compound Exposure (AEP vs Legacy) Embryo->Exposure Control Vehicle Control (Validation Check) Embryo->Control Endpoints Teratogenic Endpoints (24-96 hpf) Exposure->Endpoints Control->Endpoints Must be <10% abnormal Analysis Toxicity Indexing (LC50 / EC50) Endpoints->Analysis

Self-validating Zebrafish Embryo Toxicity (ZFET) workflow for hazard assessment.

Conclusion

This comparative analysis underscores the critical role of structural modifications in mitigating the toxicity of urea-based compounds. While legacy herbicides like Diuron and Isoproturon rely on slow, toxic intermediate-generating pathways (N-demethylation) and persist in aqueous environments[3][4], the integration of an aminoethyl moiety in AEP fundamentally redirects its toxicokinetics toward rapid phase II conjugation and clearance. For drug development professionals and agrochemical researchers, AEP serves as a compelling model for designing next-generation compounds that maintain target efficacy while drastically reducing mammalian and environmental toxicity.

References

  • Title: Isoproturon: A Controversial Herbicide Hard to Confine in a Global Market Source: CCSE URL
  • Title: Isoproturon - Analysis, Applications, Process, Patent, Toxicity Source: PrimaryInfo URL
  • Title: Chemical Reactivity of Isoproturon, Diuron, Linuron, and Chlorotoluron Herbicides in Aqueous Phase: A Theoretical Quantum Study Source: SciSpace URL
  • Source: World Health Organization (WHO)
  • Title: Toxicity of the herbicides diuron Source: ChemicalBook URL

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-(2-Aminoethyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

1-(2-Aminoethyl)-3-phenylurea (CAS: 53673-01-1) is a bifunctional building block containing a phenylurea core and a primary aliphatic amine.[1] While less acutely toxic than its sulfur-analog (phenylthiourea), it presents specific disposal challenges due to its basicity and aquatic toxicity potential .

Core Directive: Do not dispose of this compound down the drain. It must be segregated into Organic Base waste streams to prevent exothermic reactions with acidic waste and to protect local water systems.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This molecule acts as a "hybrid" hazard.

FeatureChemical MoietyOperational Implication
Basicity Primary Amine (-NH₂-CH₂-CH₂-)High Risk: Will react exothermically with acid chlorides, anhydrides, or strong acids in waste drums. Must be segregated.
Stability Urea Linkage (-NH-CO-NH-)Generally stable, but can decompose to anilines and isocyanates under high thermal stress (incineration required).
Toxicity Phenyl RingLipophilic nature suggests potential bioaccumulation/aquatic toxicity. Treat as an environmental hazard.
GHS Classification (Derived)[2]
  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[4][5]

  • H412: Harmful to aquatic life with long-lasting effects.[6]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Characterization

Before moving the vessel, confirm the state of the waste.

  • Solid Waste: Pure compound or contaminated gloves/paper.

  • Liquid Waste: Reaction mixtures (e.g., DMF, DMSO, or Methanol solutions).

Phase 2: Segregation (The Critical Step)

STOP: Do not pour this into a general "Organic Waste" drum without checking the pH or content of that drum.

  • Incompatible Streams:

    • Acid Waste: Mixing this amine with concentrated acid waste can cause rapid heating and pressure buildup.

    • Oxidizers: Keep away from nitrates or perchlorates.

Phase 3: Containerization & Labeling
A. For Solid Waste[7]
  • Primary Containment: Place the solid substance in a screw-top jar or double-bag it in heavy-duty polyethylene bags.

  • Labeling: Mark clearly as "Solid Organic Waste - Basic/Toxic."

  • Constituents: List "1-(2-Aminoethyl)-3-phenylurea" explicitly. Do not use vague terms like "Urea derivative."

B. For Liquid Waste (Solutions)
  • Solvent Check: Identify the solvent (e.g., Methanol, DMF).

  • pH Check: If the solution was part of a reaction, verify pH. If highly acidic, neutralize slowly to pH 6-9 before adding to the waste container to prevent drum shock.

  • Select Stream: Pour into "Non-Halogenated Organic - Basic" waste container.

    • Note: If the solvent is halogenated (DCM/Chloroform), use the "Halogenated" stream but ensure no strong acids are present.

Operational Workflow (Visualized)

The following logic flow ensures the material ends up in the correct waste stream, minimizing the risk of accidental chemical incompatibility.

DisposalWorkflow Start Waste Generation: 1-(2-Aminoethyl)-3-phenylurea StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Powder/Contaminated PPE) StateCheck->IsSolid IsLiquid Liquid Waste (Reaction Mixture) StateCheck->IsLiquid Bagging Double Bag or Seal in HDPE Jar IsSolid->Bagging SolventCheck Identify Solvent Base IsLiquid->SolventCheck SolidLabel Label: 'Solid Organic Waste' (Tag: Basic/Irritant) Bagging->SolidLabel Pickup EHS / HazMat Pickup (Incineration) SolidLabel->Pickup AcidCheck CRITICAL: Is solution Acidic? SolventCheck->AcidCheck Neutralize Neutralize to pH 7-9 (Prevent Exotherm) AcidCheck->Neutralize Yes (Risk of Heat) Segregate Select Stream: Organic Base / Non-Halogenated AcidCheck->Segregate No (Neutral/Basic) Neutralize->Segregate Segregate->Pickup

Figure 1: Decision tree for the safe segregation and disposal of amino-phenylurea derivatives.

Regulatory & Compliance Context (RCRA)

While 1-(2-Aminoethyl)-3-phenylurea is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic Waste), it must be managed as hazardous waste based on its characteristics and potential environmental impact.

  • Waste Code Assignment:

    • If the waste solution is ignitable (e.g., in Methanol): D001 .

    • If the waste solution is corrosive (pH > 12.5): D002 .

    • Default Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but treat with the rigor of a toxic organic to ensure incineration.

  • Disposal Method: The preferred industry standard is High-Temperature Incineration . This ensures the destruction of the phenyl ring and the urea linkage, preventing the release of nitrogenous pollutants into the environment.

Emergency Procedures

  • Spill (Solid): Dampen with water to avoid dust. Sweep up carefully and place in a sealed container.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use sawdust (potential reaction with nitrates if present in the mix).

  • Skin Contact: Wash immediately with soap and water.[2][4][6] The amine group can cause chemical burns if left in contact with moist skin.

References
  • PubChem. (n.d.). Compound Summary: Phenylurea Derivatives. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2-Aminoethyl)-3-phenylurea

[1]

Compound Profile & Hazard Logic

To handle this compound safely, one must understand its structural reactivity. It is not merely "chemical dust"; it is a bifunctional molecule with distinct biological and physical behaviors.

  • The Phenylurea Core: Lipophilic and stable. This moiety facilitates cell membrane permeation, meaning skin contact can lead to systemic absorption.

  • The Aminoethyl Tail: A primary aliphatic amine. This functional group is basic (

    
    ) and chemically reactive.[1] It is the primary driver for local tissue irritation  and corrosivity  risks.
    

Inferred Hazard Classification (GHS):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

  • Skin/Eye Irritation: Category 2/2A (Warning: Potential for Cat 1 damage due to amine alkalinity).

  • Target Organ Toxicity: STOT-SE 3 (Respiratory Irritation).[1]

Personal Protective Equipment (PPE) Matrix

Do not default to generic lab safety. Select PPE based on the physical state of the compound during your workflow.

PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct protective gear based on experimental conditions.

PPE_Decision_TreeStartTask AssessmentStatePhysical State?Start->StateSolidSolid / Powder(Weighing/Transfer)State->SolidLiquidSolution / Reaction(Dissolved in DMSO/MeOH)State->LiquidRisk_SolidRisk: Inhalation & Dust ContactSolid->Risk_SolidPPE_SolidREQUIRED PPE:1. Nitrile Gloves (Double if >1g)2. Safety Glasses3. N95 Mask (if outside hood)Solid->PPE_SolidRisk_LiquidRisk: Splash & Skin AbsorptionLiquid->Risk_LiquidPPE_LiquidREQUIRED PPE:1. Nitrile Gloves (0.11mm min)2. Chemical Goggles3. Lab Coat (Buttoned)Liquid->PPE_Liquid

Figure 1: PPE Selection Decision Tree based on physical state and exposure risk.

Detailed Equipment Specifications
ComponentSpecificationScientific Rationale
Hand Protection Nitrile Rubber (0.11 mm minimum) Nitrile provides excellent resistance to aliphatic amines and urea derivatives.[1] Avoid Latex , which is permeable to many organic nitrogen compounds.
Eye Protection Chemical Goggles (Indirect Vent) Essential when handling solutions. The basicity of the amine tail can cause rapid corneal clouding if splashed.
Respiratory Fume Hood / N95 Solid phenylureas can be electrostatic. Inhalation of amine-containing dust triggers immediate mucous membrane inflammation.[1]
Body Defense Polypropylene Lab Coat Standard cotton coats absorb liquids. If handling >5g, use a disposable Tyvek apron to prevent saturation.

Operational Protocols

A. Weighing & Solubilization

The Challenge: Phenylureas are often hydrophobic, while the amine tail is hydrophilic. This amphiphilic nature can cause static clumping during weighing.[1]

  • Static Control: Use an anti-static gun or ionizer bar if the powder flies.[1]

  • Solvent Choice:

    • Preferred:DMSO or DMF (High solubility).

    • Secondary:Ethanol/Methanol (Moderate solubility, good for transfers).

    • Avoid: Pure water (Slow dissolution may lead to suspension/clumping).

  • Protocol:

    • Weigh inside a fume hood.[1]

    • Add solvent to the powder, not powder to solvent, to minimize dust displacement.

B. Reaction Setup

Reactivity Alert: The primary amine (

1
  • Incompatibility: Do not store or mix with acid chlorides, anhydrides, or strong oxidizers unless part of the planned synthesis. Violent exotherms may occur.[1]

  • Atmosphere: Hygroscopic potential exists.[2] Store under nitrogen or argon if high purity is required for long durations.[1]

Emergency Response & Spill Management

Spill Response Workflow

Immediate containment prevents the spread of the amine functionality, which can be toxic to aquatic life.

Spill_ResponseSpillSpill DetectedTypeIdentify TypeSpill->TypeDryDry PowderType->DryWetLiquid SolutionType->WetAction_Dry1. Dampen paper towel (prevent dust)2. Wipe gently3. Seal in bagDry->Action_DryAction_Wet1. Absorb with Vermiculite/Sand2. Do NOT use water initially (spreads spill)3. Scoop to wasteWet->Action_WetDeconDecontamination:Wash surface with 1% Acetic Acid(Neutralizes Amine)Action_Dry->DeconAction_Wet->DeconDisposalDispose asOrganic Hazardous WasteDecon->Disposal

Figure 2: Step-by-step spill response logic ensuring containment and neutralization.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5] Time is critical; alkaline burns (from the amine) penetrate deeper than acid burns.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol (increases skin absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential sensitization).

Disposal & Environmental Safety[5][6]

Waste Categorization:

  • Category: Organic Base / Amine-containing Waste.[1]

  • EPA/RCRA Status: While not explicitly P-listed, treat as toxic organic waste.[1]

Disposal Protocol:

  • Segregation: Do not mix with acidic waste streams (risk of heat generation).[1]

  • Labeling: Clearly label as "Organic Urea Derivative – Basic/Irritant."

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if long-term storage is expected due to potential amine corrosion.[1]

References

  • PubChem. (2025).[1] Compound Summary: N-(2-Aminoethyl)-N'-phenylurea (CID 12681829).[1] National Library of Medicine.[1] [Link][1]

  • Aibon Safety. (2024).[1] Nitrile Glove Chemical Resistance Guide: Amine & Urea Permeation Data. [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.